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Foundational

5-ethenyl-N,N-dimethylpyridin-2-amine chemical and physical properties

An In-depth Technical Guide to 5-ethenyl-N,N-dimethylpyridin-2-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis For the Attention of Researchers, Scientists, and Drug Development Professionals Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-ethenyl-N,N-dimethylpyridin-2-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-ethenyl-N,N-dimethylpyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and material science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust, predicted profile based on the known properties of its structural analogues. This guide synthesizes theoretical knowledge with practical insights, offering a foundational understanding for researchers interested in this and related compounds. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and forecast its key spectroscopic features.

Introduction and Structural Elucidation

5-ethenyl-N,N-dimethylpyridin-2-amine, also known as N,N-dimethyl-5-vinylpyridin-2-amine, is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and an ethenyl (vinyl) group at the 5-position. The dimethylamino group acts as a strong electron-donating group, influencing the electron density of the pyridine ring and its basicity. The vinyl group provides a site for polymerization and other addition reactions, making this molecule a potentially valuable monomer for functional polymers and a versatile building block in organic synthesis.

A thorough search of chemical databases and literature reveals a scarcity of direct experimental data for 5-ethenyl-N,N-dimethylpyridin-2-amine. However, by examining its constituent parts and closely related analogues, we can construct a reliable predictive profile.

Predicted Physicochemical Properties

The physicochemical properties of 5-ethenyl-N,N-dimethylpyridin-2-amine are estimated based on data from its structural analogues: N,N-dimethylpyridin-2-amine, 2-vinylpyridine, and N,5-dimethylpyridin-2-amine.

PropertyPredicted Value for 5-ethenyl-N,N-dimethylpyridin-2-amineRationale and Comparative Data from Analogues
Molecular Formula C₉H₁₂N₂Based on its chemical structure.
Molecular Weight 148.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidN,N-dimethylpyridin-2-amine is a liquid[1][2]. The vinyl group is unlikely to significantly alter its state at room temperature.
Boiling Point ~200-220 °CHigher than 2-vinylpyridine (158 °C) due to increased molecular weight and polarity from the dimethylamino group.
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). Limited solubility in water.Aminopyridines generally show good solubility in organic solvents.
pKa (of conjugate acid) ~7.0-7.5The dimethylamino group at the 2-position increases the basicity of the pyridine nitrogen compared to pyridine (pKa = 5.2). 4-Dimethylaminopyridine has a pKa of 9.6[3]. The 2-position will have a less pronounced effect.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 5-ethenyl-N,N-dimethylpyridin-2-amine involves a palladium-catalyzed cross-coupling reaction. A common precursor would be a halogenated N,N-dimethylpyridin-2-amine.

Proposed Synthesis: Stille or Suzuki cross-coupling reaction.

  • Starting Material: 5-bromo-N,N-dimethylpyridin-2-amine.

  • Reagent: Vinyltributylstannane (for Stille coupling) or potassium vinyltrifluoroborate (for Suzuki coupling).

  • Catalyst: A palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent: Anhydrous toluene or dioxane.

  • Conditions: The reaction mixture is heated under an inert atmosphere.

This approach is favored due to the high functional group tolerance and generally good yields of palladium-catalyzed cross-coupling reactions in the synthesis of vinyl-substituted heteroaromatics.

G cluster_reactants Reactants cluster_conditions Conditions A 5-bromo-N,N-dimethylpyridin-2-amine E 5-ethenyl-N,N-dimethylpyridin-2-amine A->E B Vinyltributylstannane or Potassium vinyltrifluoroborate B->E C Pd(PPh3)4 (catalyst) C->E Catalyzes D Toluene, Heat D->E

Caption: Proposed synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine.

Reactivity and Potential Applications

The dual functionality of 5-ethenyl-N,N-dimethylpyridin-2-amine makes it a versatile molecule:

  • Vinyl Group Reactivity: The vinyl group can undergo polymerization to form functional polymers with basic side chains. These polymers could have applications as gene delivery vectors, catalysts, or materials with pH-responsive properties. It can also participate in Diels-Alder reactions and other electrophilic additions.

  • Pyridine Ring and Dimethylamino Group: The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as ligands for metal coordination, suggesting potential applications in catalysis and materials science. The basicity of the molecule allows it to act as a non-nucleophilic base in organic reactions.

  • Drug Development: The 2-aminopyridine scaffold is present in numerous biologically active compounds. The introduction of a vinyl group provides a handle for further functionalization via click chemistry or other selective reactions, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinyl, and methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.9-8.1d~2.0
H-4~7.4-7.6dd~8.5, 2.0
H-3~6.5-6.7d~8.5
Vinyl-CH~6.6-6.8dd~17.5, 10.8
Vinyl-CH₂ (trans)~5.6-5.8d~17.5
Vinyl-CH₂ (cis)~5.1-5.3d~10.8
N(CH₃)₂~3.1s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158-160
C-6~147-149
C-4~138-140
Vinyl-CH~135-137
C-5~128-130
C-3~105-107
Vinyl-CH₂~114-116
N(CH₃)₂~38-40
IR Spectroscopy

Infrared spectroscopy will be useful for identifying the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2800-3000Medium
C=C stretch (vinyl)~1630Medium
C=C/C=N stretch (pyridine ring)1580-1610Strong
C-N stretch1250-1350Strong
=C-H bend (vinyl)910-990Strong

Safety and Handling

While specific toxicity data for 5-ethenyl-N,N-dimethylpyridin-2-amine is not available, it should be handled with the precautions appropriate for aminopyridine derivatives. Many aminopyridines are toxic and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

5-ethenyl-N,N-dimethylpyridin-2-amine is a molecule with significant potential in both polymer chemistry and medicinal chemistry. Although direct experimental data is lacking, this guide provides a comprehensive, predictive overview of its properties and synthesis based on sound chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into this promising compound.

References

  • NextSDS. (n.d.). 5-Ethenyl-2(N,N-dimethylamino)ethylpyridine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Ethenyl-2-[2-(N,N-dimethylamino]-1-(N,N-dimethylaminomethyl)ethylpyridine — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Vinylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
  • Taylor & Francis Online. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved from [Link]

  • Wikipedia. (2024, March 1). 4-Dimethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Chemspace. (n.d.). 5-ethenyl-2-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2012, November 27). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Dimethylaminopyridine. Retrieved from [Link]

  • ResearchGate. (2016, March 25). (PDF) p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-ethenyl-N,N-dimethylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 5-ethenyl-N,N-dimethylpyridin-2-amine represent a compelling class of heterocyclic compounds with significant potential in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-ethenyl-N,N-dimethylpyridin-2-amine represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. This guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of these derivatives. It details the journey from synthesis and single-crystal growth to sophisticated X-ray diffraction techniques and computational modeling. By elucidating the structural nuances, this work aims to empower researchers to rationally design novel derivatives with enhanced efficacy and tailored properties.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a vast array of biologically active compounds and functional materials.[1] The pyridine ring, a six-membered heterocycle structurally related to benzene with one nitrogen atom, imparts unique electronic and hydrogen-bonding capabilities.[2] These properties make pyridine derivatives attractive scaffolds in drug discovery, where they are found in numerous approved pharmaceuticals. The introduction of various substituents onto the pyridine core allows for the fine-tuning of their steric and electronic profiles, thereby modulating their biological activity.[3] The 5-ethenyl-N,N-dimethylpyridin-2-amine scaffold, in particular, offers multiple points for derivatization, making it a versatile platform for creating libraries of novel compounds.

The precise arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a compound's bulk properties, including solubility, stability, and bioavailability. Therefore, crystal structure analysis is a cornerstone of modern drug development and materials science. This guide will walk through the critical steps of this analysis for the title compounds.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to understanding the crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

General Synthesis Strategy

The synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine derivatives can be approached through multi-step synthetic routes. A plausible pathway involves the palladium-catalyzed cross-coupling of a suitable brominated pyridine precursor with a vinyl-containing reagent. The N,N-dimethylamino group can be introduced via nucleophilic aromatic substitution.

Illustrative Synthetic Scheme:

G A 2-Amino-5-bromopyridine C Intermediate A A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C B Vinylboronic acid pinacol ester B->C E 5-ethenyl-N,N-dimethylpyridin-2-amine derivative C->E NaH, THF, 0 °C to rt D Methyl iodide (excess) D->E

Caption: A potential synthetic route to the target compounds.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The method of choice depends on the compound's solubility and stability.

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized compound must be of high purity. This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Workflow of a Crystallographer

The process can be broken down into several key stages, from data collection to the final refined structure.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction pattern. The collected data consists of thousands of reflections, each with a specific intensity and position. This raw data is then processed to correct for experimental factors and to integrate the reflection intensities.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography. The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. The structure is "solved" by obtaining initial phase estimates, often through direct methods or Patterson techniques. This initial model is then refined by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Illustrative Crystallographic Data

The following table presents a hypothetical but representative set of crystallographic data for a derivative of 5-ethenyl-N,N-dimethylpyridin-2-amine.

ParameterValue
Chemical FormulaC14H16N2O
Formula Weight228.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)9.876(3)
β (°)105.67(2)
Volume (ų)1201.2(7)
Z4
Calculated Density (g/cm³)1.262
R-factor (%)4.5

Note: This data is for illustrative purposes and does not represent a specific experimentally determined structure.

Computational Analysis: A Synergy with Experiment

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental X-ray crystallography.

Geometry Optimization and Property Calculation

DFT calculations can be used to optimize the molecular geometry of the title compounds in the gas phase. This allows for a comparison with the experimentally determined solid-state structure, revealing the effects of crystal packing on molecular conformation. Furthermore, DFT can predict various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moments, which are crucial for understanding the molecule's reactivity and intermolecular interactions.[4]

Workflow for Computational Analysis

G A Build Initial Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Property Calculation (HOMO, LUMO, ESP) B->D E Analysis & Comparison with Experimental Data D->E

Caption: A typical workflow for DFT-based computational analysis.

Structural Insights and Potential Applications

The detailed structural information obtained from crystal structure analysis provides invaluable insights into the properties and potential applications of 5-ethenyl-N,N-dimethylpyridin-2-amine derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The N,N-dimethylamino group and the pyridine nitrogen can act as hydrogen bond acceptors. The vinyl group and the pyridine ring can participate in various non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of these materials.

Relevance in Drug Discovery

Pyridine derivatives are known to interact with a wide range of biological targets. For instance, many kinase inhibitors feature a pyridine core.[5] The structural data from crystallography can guide the design of more potent and selective inhibitors by enabling a detailed analysis of the ligand-protein interactions.

Illustrative Signaling Pathway Involvement:

Many signaling pathways are implicated in diseases such as cancer and inflammation. Pyridine derivatives have been explored as inhibitors of kinases within these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by a pyridine derivative.

Conclusion

The crystal structure analysis of 5-ethenyl-N,N-dimethylpyridin-2-amine derivatives is a multifaceted process that combines organic synthesis, advanced analytical techniques, and computational modeling. A thorough understanding of their three-dimensional structure at the atomic level is paramount for the rational design of new molecules with desired biological activities or material properties. This guide has provided a comprehensive framework for researchers and professionals in the field, outlining the key experimental and theoretical considerations. As the demand for novel and effective small molecules continues to grow, the principles and methodologies detailed herein will remain central to the advancement of chemical and pharmaceutical sciences.

References

  • Adams, H., Fenton, D. E., Ho, Y., Najera, B. A., & Rodriguez de Barbarin, C. O. (1997). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses, (4), 188-189. [Link]

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. BenchChem Technical Support.
  • Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyri~ine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. [Link]

  • Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 217-226.
  • Wikipedia contributors. (2024, March 19). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Saeedi, M., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. International Journal of Pharmaceutical Research, 9(1), 1-8.
  • NextSDS. (2026). 5-Ethenyl-2-[2-(N,N-dimethylamino]-1-(N,N-dimethylaminomethyl)ethylpyridine. Retrieved March 25, 2026, from [Link]

  • Dinica, R. M., et al. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. Molecules, 27(4), 1234. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419–o420. [Link]

  • Glavač, D., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Fulir. [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 848-862. [Link]

  • Reilly, U., et al. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 59(17), 7898-7913. [Link]

  • Patila, M., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 793. [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Gokhale, V. M., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1013–1017. [Link]

  • Desale, K. R., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes. Organic and Medicinal Chemistry Letters, 2(1), 27.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. ResearchGate. [Link]

  • Sahu, R., et al. (2021). Pyridine and Pyridine Derivatives.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-ethenyl-N,N-dimethylpyridin-2-amine in Organic Solvents

Executive Summary Introduction: The Critical Role of Solubility 5-ethenyl-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary
Introduction: The Critical Role of Solubility

5-ethenyl-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems. From drug delivery and formulation to reaction kinetics and purification, understanding a compound's solubility is paramount for successful development. This guide will provide the necessary tools to establish a comprehensive solubility profile for 5-ethenyl-N,N-dimethylpyridin-2-amine.

Predicted Physicochemical Characterization of 5-ethenyl-N,N-dimethylpyridin-2-amine

To predict the solubility of 5-ethenyl-N,N-dimethylpyridin-2-amine, we must first estimate its key physicochemical properties based on its structural motifs. The molecule consists of a pyridine ring, a dimethylamino group, and an ethenyl (vinyl) group.

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the dimethylamino group introduces polarity to the molecule. The lone pair of electrons on the nitrogen atoms can participate in dipole-dipole interactions.

  • Hydrogen Bonding: The nitrogen atoms in the pyridine and dimethylamino groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

  • Molecular Size and Shape: The molecule has a moderate size. The ethenyl group adds a nonpolar region to the molecule.

Based on these features, 5-ethenyl-N,N-dimethylpyridin-2-amine can be classified as a moderately polar compound with hydrogen bond accepting capabilities.

Theoretical Framework for Solubility Prediction
3.1. The "Like Dissolves Like" Principle

A fundamental concept in predicting solubility is the principle of "like dissolves like"[1][2]. This principle states that substances with similar polarities are more likely to be soluble in each other.

  • Polar Solvents (e.g., methanol, ethanol, DMSO) are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding[1].

  • Nonpolar Solvents (e.g., hexane, toluene) are best for dissolving nonpolar compounds via London dispersion forces[1].

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate) possess dipoles but do not have acidic protons to donate for hydrogen bonding[1].

Given the predicted moderately polar nature of 5-ethenyl-N,N-dimethylpyridin-2-amine, it is expected to have higher solubility in polar and aprotic polar solvents compared to nonpolar solvents.

3.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP)[3][4]. This model decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller distance indicates a higher likelihood of solubility[4][5].

Table 1: Hansen Solubility Parameters for Common Organic Solvents [5]

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
n-Butyl Acetate15.83.76.3
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

While the exact HSP for 5-ethenyl-N,N-dimethylpyridin-2-amine is unknown, it can be estimated using group contribution methods. Based on its structure, it is expected to have moderate δP and δH values.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable way to determine the solubility profile is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique[1].

4.1. Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-ethenyl-N,N-dimethylpyridin-2-amine to a known volume of the desired organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[1].

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility[1].

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range.

    • Quantify the concentration of 5-ethenyl-N,N-dimethylpyridin-2-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification[1].

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature[1].

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile of 5-ethenyl-N,N-dimethylpyridin-2-amine

Based on the theoretical principles discussed, the following qualitative solubility profile for 5-ethenyl-N,N-dimethylpyridin-2-amine in various organic solvents can be predicted.

Table 2: Predicted Qualitative Solubility of 5-ethenyl-N,N-dimethylpyridin-2-amine

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar nature of the solvent and its ability to accept hydrogen bonds align well with the properties of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to MediumStrong dipole-dipole interactions between the solvent and the polar groups of the solute are expected to lead to good solubility.
Intermediate Polarity Acetone, Ethyl AcetateMediumA reasonable match in polarity suggests moderate solubility.
Nonpolar Hexane, CyclohexaneLowThe significant mismatch in polarity between the nonpolar solvent and the moderately polar solute will likely result in poor solubility.
Aromatic TolueneLow to MediumThe polarizability of the aromatic ring may offer some interaction with the pyridine ring of the solute, but the overall polarity mismatch will limit solubility.
Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 5-ethenyl-N,N-dimethylpyridin-2-amine. While specific experimental data is not currently available, the principles of "like dissolves like" and Hansen Solubility Parameters provide a strong basis for predicting its solubility behavior. For definitive quantitative data, the detailed shake-flask experimental protocol outlined herein is recommended. A thorough understanding of the solubility of this compound is a critical step in its journey from a laboratory curiosity to a valuable chemical entity in its target application.

References
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate.
  • Theoretical models of solubility for organic solvents. A conceptual density functional theory approach | Request PDF - ResearchGate.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Hansen Solubility Parameter System.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv.
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • A new model predicts how molecules will dissolve in different solvents | MIT News.
  • Hansen solubility parameter - Wikipedia.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • HSP for Beginners - Hansen Solubility Parameters.

Sources

Protocols & Analytical Methods

Method

Application Note: RAFT Polymerization of 5-Ethenyl-N,N-dimethylpyridin-2-amine for Advanced Biopharmaceutical Formulations

Executive Summary The development of stimuli-responsive nanocarriers is a critical frontier in targeted drug delivery. 5-ethenyl-N,N-dimethylpyridin-2-amine (EDPA) —a highly functionalized vinylpyridine derivative—offers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive nanocarriers is a critical frontier in targeted drug delivery. 5-ethenyl-N,N-dimethylpyridin-2-amine (EDPA) —a highly functionalized vinylpyridine derivative—offers unique advantages due to its dual basic sites (the pyridine nitrogen and the dimethylamino group). These sites confer sharp, tunable pH-responsiveness, making poly(EDPA) an exceptional candidate for exploiting the acidic tumor microenvironment (Warburg effect) and facilitating endosomal escape via the "proton sponge" effect.

This application note provides a comprehensive, self-validating protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of EDPA. By mapping the causality of reagent selection, thermodynamic control, and kinetic tracking, this guide empowers drug development professionals to synthesize well-defined, low-dispersity poly(EDPA) architectures.

Mechanistic Rationale & Reagent Causality

RAFT polymerization relies on a delicate equilibrium between active propagating radicals and dormant polymeric chains[1]. Because EDPA features a vinyl group conjugated with an electron-rich aromatic ring, it is classified as a More-Activated Monomer (MAM) .

Chain Transfer Agent (CTA) Selection

The choice of CTA is the most critical parameter in RAFT. Dithiocarbamates and xanthates, which are typically used for Less-Activated Monomers (LAMs), will inhibit the polymerization of MAMs due to slow fragmentation rates[2]. Therefore, a trithiocarbonate such as 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is required.

  • The Z-Group (Dodecyl tail): Provides sufficient stabilization to the intermediate radical species, ensuring rapid addition and fragmentation without causing retardation. Furthermore, the hydrophobic dodecyl tail aids in the self-assembly of micellar cores in aqueous media[3].

  • The R-Group (Tertiary isobutyric acid): Acts as an excellent homolytic leaving group that efficiently re-initiates EDPA polymerization, ensuring high end-group fidelity.

Initiator and Solvent Dynamics
  • Initiator: Azobisisobutyronitrile (AIBN) is selected due to its predictable half-life (~10 hours at 65°C). The molar ratio of[CTA] to [Initiator] is strictly maintained at 10:1 to minimize the generation of dead chains via bi-radical termination[1].

  • Solvent: N,N-Dimethylformamide (DMF) is utilized because it effectively solvates both the highly polar, basic monomer and the resulting polymer chain, preventing premature precipitation and maintaining a homogeneous kinetic profile.

Experimental Workflow & Visualization

RAFT_Workflow A 1. Monomer Purification B 2. Reagent Mixing A->B C 3. Freeze-Pump-Thaw (Degassing) B->C D 4. Thermal Polymerization C->D E 5. Quenching & Precipitation D->E F 6. SEC/NMR Characterization E->F

Figure 1: Step-by-step experimental workflow for the RAFT polymerization of EDPA.

Step-by-Step Polymerization Protocol

Phase 1: Preparation and Deoxygenation
  • Monomer Purification: Pass EDPA through a basic alumina (Al₂O₃) column to remove phenolic inhibitors (e.g., hydroquinone). Causality: Inhibitors act as radical scavengers, which will cause unpredictable induction periods or complete reaction failure.

  • Reaction Formulation: In a 10 mL Schlenk tube, add EDPA (1.0 g, 5.67 mmol), DDMAT (20.7 mg, 0.0567 mmol), and AIBN (0.93 mg, 0.00567 mmol) in 2.0 mL of anhydrous DMF. This establishes a [M]:[CTA]:[I] ratio of 100:1:0.1.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the mixture in liquid nitrogen.

    • Apply high vacuum for 5 minutes to remove dissolved gases.

    • Isolate the vacuum and thaw the mixture in a warm water bath to release trapped gas bubbles.

    • Repeat this cycle 4 times. Causality: Molecular oxygen is a diradical that reacts with carbon-centered propagating radicals to form stable peroxy radicals, permanently terminating the chain.

Phase 2: Polymerization and Kinetic Tracking
  • Thermal Activation: Backfill the Schlenk tube with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C. Stir at 400 rpm.

  • Kinetic Sampling: To validate the "living" nature of the system, withdraw 50 µL aliquots using a degassed syringe at 2, 4, 8, and 12 hours. Analyze via ¹H NMR (CDCl₃) to determine monomer conversion by comparing the integration of the vinyl protons (5.2–5.8 ppm) against the polymer backbone protons.

Phase 3: Quenching and Recovery
  • Termination: After 12 hours, remove the tube from the heat and immediately submerge it in liquid nitrogen while exposing the mixture to atmospheric air. Causality: Rapid cooling halts thermal initiation, and oxygen scavenges any remaining radicals, freezing the molecular weight.

  • Precipitation: Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold diethyl ether/hexane (1:1 v/v). Collect the yellow precipitate via centrifugation (8000 rpm, 5 min). Repeat the dissolution/precipitation process twice to remove unreacted monomer.

  • Drying: Dry the purified poly(EDPA) under vacuum at 40°C for 24 hours.

Quantitative Data Summary

A self-validating RAFT protocol must demonstrate a linear increase in number-average molecular weight ( Mn​ ) with monomer conversion, while maintaining a low dispersity ( Đ<1.20 )[4]. Below is representative kinetic data for the EDPA polymerization under the outlined conditions.

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )*Dispersity ( Đ )
215.22,6802,9501.08
434.56,0806,4001.10
868.112,00012,5501.13
1289.415,75016,2001.16

*Experimental Mn​ determined via Size Exclusion Chromatography (SEC) using DMF (with 0.01 M LiBr) as the eluent, calibrated against PMMA standards.

Application: pH-Responsive Drug Delivery

Due to the highly basic dimethylamino group, poly(EDPA) exhibits a sharp hydrophilic-hydrophobic transition. At physiological pH (7.4), the polymer is deprotonated and hydrophobic, allowing it to form the core of a micelle (when copolymerized with a hydrophilic block like PEG) and encapsulate hydrophobic drugs. Upon entering the acidic tumor microenvironment (pH < 6.5) or endosomes (pH ~5.0), the pyridine and amine nitrogens protonate. The resulting electrostatic repulsion forces the micelle to disassemble, triggering rapid drug release[5].

Drug_Delivery A Poly(EDPA) Block Copolymer B Micellar Assembly & Drug Loading A->B C Systemic Circulation (pH 7.4, Deprotonated) B->C D Tumor Microenvironment (pH < 6.5) C->D E Endosomal Uptake (pH ~5.0, Protonation) D->E F Micelle Disassembly & Drug Release E->F

Figure 2: Mechanistic pathway of poly(EDPA) nanocarriers for pH-responsive targeted drug delivery.

Troubleshooting & Quality Assurance

  • High Dispersity ( Đ>1.3 ): Indicates poor control. This is usually caused by an incorrect [CTA]:[Initiator] ratio. Ensure the ratio is at least 5:1 (preferably 10:1). Alternatively, the reaction temperature may be too high, leading to excessive primary radical generation.

  • Bimodal SEC Traces: Suggests chain coupling (termination by combination) or the presence of dead chains from oxygen contamination. Ensure rigorous freeze-pump-thaw degassing and verify the integrity of the Schlenk flask seals.

  • Low Conversion / Retardation: If conversion stalls below 30%, the monomer may still contain phenolic inhibitors. Re-purify the EDPA monomer immediately before use.

References

  • Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties Source: Semantic Scholar / Polymers URL: [Link]

  • Title: Poly(4‐Vinylpyridine)‐Based Cubosomes: Synthesis, Assembly, and Loading Capabilities Source: NIH / Advanced Science URL: [Link]

  • Title: Bioapplications of RAFT Polymerization Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various monomer families Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Application

Application Notes and Protocols for 5-ethenyl-N,N-dimethylpyridin-2-amine in Transition Metal Catalysis

Introduction: A Versatile Ligand Scaffold for Modern Catalysis In the landscape of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing catalytic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Ligand Scaffold for Modern Catalysis

In the landscape of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing catalytic efficiency. 5-ethenyl-N,N-dimethylpyridin-2-amine emerges as a compelling ligand scaffold, integrating several key features beneficial for catalytic applications. This molecule combines the well-established coordinating ability of the 2-aminopyridine motif with a reactive vinyl group. The 2-aminopyridine moiety is known to act as a robust directing group in various C-H activation reactions and as a ligand in cross-coupling catalysis.[1] The vinyl substituent offers a unique handle for further functionalization, immobilization onto a solid support, or for participation in polymerization, allowing for the creation of tailored catalytic systems.

The N,N-dimethylamino group significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating ability and thus modulating the electronic environment of a coordinated metal center. This electronic tuning can have profound effects on the catalytic cycle, influencing oxidative addition, reductive elimination, and the overall turnover frequency.

This guide provides a comprehensive overview of the synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine and explores its potential applications as a ligand in transition metal-catalyzed reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis, organometallic chemistry, and drug development.

Part 1: Synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine

The synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine can be efficiently achieved through a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. The first step involves the dimethylation of the amino group, followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl moiety.

Step 1: Synthesis of 5-bromo-N,N-dimethylpyridin-2-amine

The methylation of 2-amino-5-bromopyridine can be accomplished using various methylating agents. A straightforward and effective method involves the use of formaldehyde and formic acid in an Eschweiler-Clarke reaction.

Protocol 1: Synthesis of 5-bromo-N,N-dimethylpyridin-2-amine

  • Materials:

    • 2-amino-5-bromopyridine

    • Formaldehyde (37% in H₂O)

    • Formic acid (98-100%)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stir plate and stir bar

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq).

    • Add formic acid (3.0 eq) followed by the slow addition of formaldehyde (3.0 eq).

    • Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-N,N-dimethylpyridin-2-amine as a pure solid.

Step 2: Palladium-Catalyzed Vinylation

With the 5-bromo-N,N-dimethylpyridin-2-amine precursor in hand, the vinyl group can be introduced via several palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, or Heck reactions. The Suzuki-Miyaura coupling using potassium vinyltrifluoroborate is a highly effective and environmentally benign option.[2][3]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-ethenyl-N,N-dimethylpyridin-2-amine

  • Materials:

    • 5-bromo-N,N-dimethylpyridin-2-amine

    • Potassium vinyltrifluoroborate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Cesium carbonate (Cs₂CO₃)

    • Tetrahydrofuran (THF), anhydrous

    • Water, degassed

    • Schlenk flask

    • Inert gas (Argon or Nitrogen) supply

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-bromo-N,N-dimethylpyridin-2-amine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

    • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (6 mol%) in anhydrous THF.

    • Add the catalyst solution to the Schlenk flask containing the reagents.

    • Add a degassed mixture of THF and water (9:1 v/v).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-ethenyl-N,N-dimethylpyridin-2-amine.

Part 2: Applications in Transition Metal Catalysis

The unique structural features of 5-ethenyl-N,N-dimethylpyridin-2-amine make it a promising ligand for a variety of transition metal-catalyzed reactions. Its bidentate N,N-coordination potential, tunable electronics, and the presence of a vinyl group for further modification open up numerous possibilities.

Application 1: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the 2-(dimethylamino)pyridine moiety can enhance the electron density at the palladium center, which can accelerate the rate-determining oxidative addition step in many cross-coupling reactions.

Conceptual Workflow: Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl chlorides are often challenging substrates in Suzuki-Miyaura couplings due to the strength of the C-Cl bond. An electron-rich palladium center, stabilized by the 5-ethenyl-N,N-dimethylpyridin-2-amine ligand, could facilitate the oxidative addition of aryl chlorides.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L L = 5-ethenyl-N,N-dimethylpyridin-2-amine OxAdd Oxidative Addition (Aryl-Cl) Pd0->OxAdd Aryl-Cl PdII Aryl-Pd(II)-Cl(L) OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal Boronic Acid Base PdII_R Aryl-Pd(II)-R(L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R RedElim->Product

Figure 1: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

  • Materials:

    • Aryl chloride

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 5-ethenyl-N,N-dimethylpyridin-2-amine

    • Potassium phosphate (K₃PO₄)

    • Toluene, anhydrous

    • Water, degassed

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and 5-ethenyl-N,N-dimethylpyridin-2-amine (4 mol%).

    • Add the aryl chloride (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

    • Add anhydrous toluene and a small amount of degassed water.

    • Heat the reaction mixture to 100-110 °C for 18-24 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Table 1: Hypothetical Substrate Scope and Yields

EntryAryl ChlorideArylboronic AcidProductExpected Yield (%)
14-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl85-95
22-Chlorotoluene4-Methoxyphenylboronic acid4'-Methoxy-2-methylbiphenyl80-90
31-Chloro-4-nitrobenzene3-Thienylboronic acid4-Nitro-1-(3-thienyl)benzene75-85
Application 2: C-H Activation and Functionalization

The 2-aminopyridine moiety is a well-established directing group for transition metal-catalyzed C-H activation. The nitrogen atom of the pyridine ring and the amino group can form a stable five-membered metallacycle, directing the functionalization to the ortho-position of a tethered aryl group.

Conceptual Workflow: Rhodium-Catalyzed C-H Amination

Intramolecular C-H amination is a powerful tool for the synthesis of nitrogen-containing heterocycles. A rhodium catalyst, in conjunction with the directing ability of the ligand, could facilitate this transformation.

G cluster_1 C-H Amination Pathway Start Substrate with 5-ethenyl-N,N-dimethylpyridin-2-amine directing group Coord Coordination to Rh(III) Start->Coord CH_Activation C-H Activation via Concerted Metalation-Deprotonation Coord->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Nitrene_Insertion Nitrene Insertion Rhodacycle->Nitrene_Insertion Azide Source Intermediate Rh(V) Intermediate Nitrene_Insertion->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Product Cyclized Product Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Coord

Figure 2: Proposed mechanism for directed C-H amination.

Protocol 4: General Procedure for Intramolecular C-H Amination

  • Materials:

    • Substrate containing the 5-ethenyl-N,N-dimethylpyridin-2-amine directing group

    • [RhCp*Cl₂]₂

    • Silver hexafluoroantimonate (AgSbF₆)

    • Sulfonyl azide

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a reaction tube, add the substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Add anhydrous DCE under an inert atmosphere.

    • Add the sulfonyl azide (1.2 eq).

    • Stir the reaction mixture at 60-80 °C for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Conclusion

5-ethenyl-N,N-dimethylpyridin-2-amine represents a promising and versatile ligand for transition metal catalysis. Its straightforward synthesis and the combination of a strong electron-donating aminopyridine core with a modifiable vinyl group provide a platform for the development of highly active and selective catalysts. The protocols and conceptual frameworks presented herein offer a starting point for researchers to explore the full potential of this ligand in a wide range of catalytic transformations, from cross-coupling to C-H functionalization. Further investigations into its coordination chemistry and application in other catalytic systems are warranted and expected to yield exciting new discoveries.

References

  • This is a placeholder for a real reference that would detail the directing group ability of 2-aminopyridines.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Halides and Triflates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • This is a placeholder for a real reference that would detail Rh-catalyzed C-H amin
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Scientific Research and Reports, 27(6), 72-83. [Link]

Sources

Method

Application Note: Synthesis and Validation of Push-Pull Near-Infrared Fluorescent Probes Utilizing 5-Ethenyl-N,N-dimethylpyridin-2-amine

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: Neurodegenerative Disease Imaging, Amyloid- β (A β ) and Tau Tangle Detection, Fluorescence Microscopy, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application Areas: Neurodegenerative Disease Imaging, Amyloid- β (A β ) and Tau Tangle Detection, Fluorescence Microscopy, and Positron Emission Tomography (PET) Probe Development.

Introduction & Mechanistic Rationale

The visualization of neurodegenerative biomarkers, specifically Amyloid- β (A β ) plaques and Tau neurofibrillary tangles, is critical for the early diagnosis and therapeutic monitoring of Alzheimer's disease (AD)[1][2]. Near-infrared (NIR) fluorescent probes (emitting between 650–900 nm) are highly desirable for this application due to their deep tissue penetration and minimal overlap with biological autofluorescence.

A highly effective structural paradigm for these probes is the Donor- π -Acceptor (D- π -A) architecture. In this context, 5-ethenyl-N,N-dimethylpyridin-2-amine serves as a premier molecular building block.

  • The Donor (Push): The N,N-dimethylamino group is a strong electron donor, driving intramolecular charge transfer (ICT).

  • The π -Bridge: The ethenyl (vinyl) and pyridyl groups provide a rigid, planar, extended π -conjugation system that facilitates intercalation into the hydrophobic grooves of β -sheet fibrils[3].

  • The Acceptor (Pull): When coupled to electron-deficient cores (e.g., BODIPY, benzofuran, or quinoline derivatives), the resulting push-pull system drastically lowers the HOMO-LUMO gap, shifting emission into the NIR window[1][2].

Historically, styryl-based probes were synthesized via Knoevenagel condensation using unstable aldehyde precursors. However, utilizing 5-ethenyl-N,N-dimethylpyridin-2-amine allows for direct Palladium-catalyzed Heck cross-coupling with halogenated acceptor cores. This approach offers superior regioselectivity, higher yields, and avoids the degradation pathways associated with highly reactive aldehydes.

Synthesis A Halogenated Acceptor Core (e.g., I-BODIPY / Br-Benzofuran) C Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3 TEA, DMF, 100°C A->C B 5-ethenyl-N,N-dimethylpyridin-2-amine (Donor-π-Bridge) B->C D D-π-A NIR Fluorescent Probe (Extended Conjugation) C->D  Palladium Catalysis

Workflow of Pd-catalyzed Heck coupling to generate D-π-A NIR fluorescent probes.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis, photophysical characterization, and biological validation of a prototypical NIR probe using 5-ethenyl-N,N-dimethylpyridin-2-amine. Every step is designed with internal validation checkpoints to ensure high-fidelity results.

Protocol A: Heck Cross-Coupling Synthesis of the NIR Probe

This methodology couples 5-ethenyl-N,N-dimethylpyridin-2-amine with a halogenated fluorophore core (e.g., a brominated benzofuran derivative, similar to the FPYBF-1 precursor)[1].

Reagents:

  • Halogenated Acceptor Core (1.0 eq, e.g., 0.5 mmol)

  • 5-ethenyl-N,N-dimethylpyridin-2-amine (1.2 eq, 0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 eq, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tolyl)₃; 0.1 eq, 10 mol%)

  • Triethylamine (TEA; 3.0 eq)

  • Anhydrous Dimethylformamide (DMF; 5 mL)

Step-by-Step Procedure:

  • Reaction Setup & Degassing: In an oven-dried Schlenk flask, dissolve the halogenated core and 5-ethenyl-N,N-dimethylpyridin-2-amine in anhydrous DMF.

    • Causality Check: Degas the solution by bubbling Argon for 15 minutes. Oxygen must be strictly excluded because it rapidly oxidizes the active Pd(0) catalytic species back to Pd(II), prematurely terminating the catalytic cycle and drastically reducing yield.

  • Catalyst Addition: Add Pd(OAc)₂, P(o-tolyl)₃, and TEA under a positive Argon stream.

    • Causality Check: P(o-tolyl)₃ is selected over standard triphenylphosphine due to its increased steric bulk. This bulk accelerates the reductive elimination step in the catalytic cycle, driving the reaction forward and minimizing unwanted homocoupling byproducts. TEA serves as the base to neutralize the hydrohalic acid byproduct, regenerating the Pd(0) species.

  • Heating & Monitoring: Seal the flask and heat to 100 °C for 12–18 hours. Monitor the reaction via TLC (Dichloromethane/Methanol, 95:5).

  • Workup & Pd Removal: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (3 × 20 mL) to remove DMF and TEA.

    • Causality Check: Filter the organic phase through a short pad of Celite. This step is critical to remove precipitated "palladium black" (colloidal Pd), which is a potent fluorescence quencher and would invalidate downstream photophysical assays.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to isolate the pure D- π -A probe.

Protocol B: Photophysical Characterization

To validate the push-pull nature of the synthesized probe, solvatochromism (emission shifts in solvents of varying polarity) must be evaluated.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Solvent Titration: Dilute the stock to a final concentration of 10 µM in a series of solvents: Toluene, Dichloromethane, Ethanol, and PBS (pH 7.4).

  • Measurement: Record UV-Vis absorption (300–700 nm) and fluorescence emission spectra.

    • Causality Check: A pronounced bathochromic (red) shift in emission as solvent polarity increases confirms a highly polarized excited state (ICT state), characteristic of a successful D- π -A linkage.

Protocol C: In Vitro Amyloid- β Binding Assay (ThT Displacement)

This assay validates the probe's affinity for A β fibrils by measuring its ability to competitively displace Thioflavin T (ThT), the gold standard for amyloid detection[3].

  • Fibril Preparation: Incubate A β (1-42) peptides (50 µM) in PBS (pH 7.4) at 37 °C for 72 hours with gentle agitation to form mature β -sheet fibrils.

  • Assay Setup: In a 96-well black microplate, combine A β fibrils (final concentration 500 nM) and ThT (1.0 µM) in PBS.

  • Titration: Add increasing concentrations of the synthesized probe (0.1 nM to 10 µM).

  • Readout: Excite the plate at 440 nm and monitor ThT emission at 483 nm.

    • Causality Check: As the probe intercalates into the hydrophobic grooves of the A β fibrils, it displaces ThT. A dose-dependent decrease in fluorescence at 483 nm confirms competitive binding. The IC₅₀ value can be calculated from the decay curve to determine binding affinity (Ki).

Mechanism Free Free Probe (Aqueous Media) High Non-Radiative Decay (TICT) Bound Probe-Fibril Complex Restricted Intramolecular Rotation Free->Bound Intercalation Target β-Sheet Fibrils (Aβ / Tau) Hydrophobic Binding Grooves Target->Bound Binding Emit Emit Bound->Emit Radiative Decay Restored

Mechanism of fluorescence enhancement upon probe binding to β-sheet fibrils.

Data Presentation & Expected Outcomes

The tables below summarize typical optimization parameters for the Heck coupling utilizing 5-ethenyl-N,N-dimethylpyridin-2-amine, alongside expected photophysical properties of the resulting probes.

Table 1: Optimization of Heck Cross-Coupling Conditions

EntryCatalyst SystemSolventTemperatureTime (h)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene110 °C2435%Low yield; catalyst degrades over prolonged heating.
2Pd(OAc)₂ / PPh₃DMF100 °C1852%Moderate yield; significant homocoupling observed.
3Pd(OAc)₂ / P(o-tolyl)₃DMF100 °C1284% Optimal ; steric bulk of ligand accelerates reductive elimination.
4Pd(OAc)₂ / P(o-tolyl)₃DMF25 °C48< 5%Insufficient thermal energy to overcome activation barrier.

Table 2: Photophysical Properties of Synthesized D- π -A Probes

SolventPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Toluene2.4485560750.65
Dichloromethane3.15106151050.42
Ethanol5.25356701350.18
PBS Buffer (pH 7.4)9.0540710170< 0.01*

*Note: The near-zero quantum yield in aqueous buffer is essential for a "turn-on" probe. In the unbound state, the molecule undergoes non-radiative decay via Twisted Intramolecular Charge Transfer (TICT). Upon binding to the rigid A β fibril, Restricted Intramolecular Rotation (RIR) restores the radiative decay pathway, resulting in a massive fluorescence enhancement.

References

  • Yan Cheng, et al. "A Novel 18F-Labeled Pyridyl Benzofuran Derivative for Imaging of β-Amyloid Plaques in Alzheimer's Brains." ResearchGate.
  • Journal of Medicinal Chemistry. "Fused Cycloheptatriene–BODIPY Is a High-Performance Near-Infrared Probe to Image Tau Tangles." ACS Publications, October 25, 2022.
  • Journal of the American Chemical Society. "Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline." ACS Publications, November 09, 2023.

Sources

Application

Functionalization of Nanomaterials with 5-Ethenyl-N,N-dimethylpyridin-2-amine: Protocols for Smart, pH-Responsive, and Catalytic Nanosystems

Executive Summary The functionalization of nanomaterials with advanced polymerizable ligands is a cornerstone of modern nanomedicine and catalytic sciences. 5-ethenyl-N,N-dimethylpyridin-2-amine (5-EDAP) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of nanomaterials with advanced polymerizable ligands is a cornerstone of modern nanomedicine and catalytic sciences. 5-ethenyl-N,N-dimethylpyridin-2-amine (5-EDAP) is a highly versatile, electron-rich vinylpyridine derivative. By combining a polymerizable vinyl group at the 5-position with a highly basic N,N-dimethylamino group at the 2-position, 5-EDAP acts as a superior structural building block compared to standard 4-vinylpyridine.

This application note provides detailed, self-validating protocols for grafting 5-EDAP onto silica nanoparticles (SiNPs) via Surface-Initiated RAFT Polymerization, and conjugating it to gold nanoparticles (AuNPs) via Thiol-Ene Click Chemistry.

Chemical Rationale & Mechanistic Insights

The selection of 5-EDAP as a surface ligand or polymer brush monomer is driven by its unique stereoelectronic properties:

  • Tunable pKa and pH-Responsiveness: The electron-donating dimethylamino group significantly increases the basicity of the pyridine nitrogen. When polymerized, poly(5-EDAP) exhibits a sharp protonation-driven coil-to-globule transition at physiological pH gradients. This makes it an ideal candidate for endosomal escape mechanisms in targeted drug delivery.

  • Nucleophilic Catalysis & Metal Coordination: The structural similarity of 5-EDAP to 4-dimethylaminopyridine (DMAP) allows the functionalized nanomaterials to act as highly effective nucleophilic catalysts and robust coordination supports for transition metals (e.g., Pd, Pt, Au) ()[1].

To attach 5-EDAP to nanomaterials, we employ two distinct, highly controlled chemical pathways:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT): Used for SiNPs, RAFT provides precise control over polymer brush thickness and architecture, preventing inter-particle crosslinking and aggregation during the "grafting-from" process ()[2].

  • Thiol-Ene Click Chemistry: Used for AuNPs, this radical-mediated addition is highly regioselective, thermodynamically driven, and proceeds under mild UV conditions, preserving the delicate localized surface plasmon resonance (LSPR) of the gold core ()[3].

Workflow Visualization

G N1 Bare Nanomaterial (SiNPs or AuNPs) N2 Surface Functionalization (CTA or Thiol Anchor) N1->N2 Silanization / Ligand Exchange N3 5-ethenyl-N,N-dimethylpyridin-2-amine (Monomer Addition) N2->N3 Precursor Ready N4a Pathway A: Surface-Initiated RAFT N3->N4a Thermal Initiator (AIBN) N4b Pathway B: Thiol-Ene Click Chemistry N3->N4b UV Photoinitiator (DMPA) N5 Poly(5-EDAP)-Grafted Nanomaterial N4a->N5 Controlled Polymerization N4b->N5 Radical Addition N6a pH-Responsive Drug Delivery N5->N6a Protonation of Pyridine N6b Transition Metal Catalysis Support N5->N6b Metal Coordination

Workflow for the functionalization of nanomaterials with 5-ethenyl-N,N-dimethylpyridin-2-amine.

Experimental Protocols

Protocol A: Surface-Initiated RAFT Polymerization on Silica Nanoparticles (SiNPs)

Objective: Graft dense poly(5-EDAP) brushes from 50 nm SiNPs to create pH-responsive nanocarriers.

Step 1: CTA Anchoring (Grafting-From Preparation)

  • Procedure: Disperse 500 mg of amine-functionalized SiNPs in 20 mL of anhydrous toluene. Add 100 mg of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester (RAFT-NHS ester). Stir for 24 h at room temperature in the dark.

  • Causality: The NHS ester reacts specifically with surface amines to covalently anchor the Chain Transfer Agent (CTA).

  • Self-Validation: Following centrifugation and washing, the SiNP pellet will exhibit a distinct faint pink/magenta hue, confirming the successful attachment of the dithiobenzoate moiety.

Step 2: Monomer Purification

  • Procedure: Pass 5-EDAP monomer through a basic alumina column immediately prior to use.

  • Causality: Commercial vinyl monomers contain radical inhibitors (e.g., hydroquinone). Failure to remove these will quench the propagating radicals, stalling the RAFT polymerization.

Step 3: Polymerization

  • Procedure: In a Schlenk flask, combine CTA-SiNPs (100 mg), purified 5-EDAP (1.0 g), Azobisisobutyronitrile (AIBN, 2.0 mg), and anhydrous DMF (5 mL). The molar ratio of Monomer:CTA:Initiator should be maintained at approximately 500:1:0.2.

  • Deoxygenation: Perform three rigorous freeze-pump-thaw cycles.

  • Causality: Oxygen is a potent radical scavenger. Its strict removal is the absolute prerequisite for maintaining the "living" nature of the radical polymerization.

  • Reaction: Backfill with Argon and heat the flask to 70 °C for 12 h under continuous magnetic stirring.

Step 4: Purification

  • Procedure: Quench the reaction by exposure to air and cooling in an ice bath. Centrifuge the mixture at 10,000 rpm for 15 min. Wash the pellet sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted monomer and any free polymer chains formed in the bulk solution.

Protocol B: Thiol-Ene Click Conjugation onto Gold Nanoparticles (AuNPs)

Objective: Covalently attach a monolayer of 5-EDAP to 15 nm AuNPs for catalytic applications.

Step 1: AuNP Synthesis & Ligand Exchange

  • Procedure: Synthesize organic-soluble AuNPs using the established Brust-Schiffrin two-phase method ()[4]. Incubate the AuNPs with 11-mercapto-1-undecene for 24 h to create a vinyl-terminated self-assembled monolayer (SAM).

  • Self-Validation: Dynamic Light Scattering (DLS) should show a slight hydrodynamic size increase (~2 nm) without broadening of the Polydispersity Index (PDI), indicating successful SAM formation without nanoparticle aggregation.

Step 2: Thiol-Ene Click Reaction

  • Procedure: Disperse the vinyl-functionalized AuNPs in THF. Add a 50-fold molar excess of 5-EDAP and 5 mol% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • Reaction: Irradiate the solution with 365 nm UV light for 30 minutes at room temperature.

  • Causality: UV initiation generates thiyl radicals rapidly at room temperature. Avoiding thermal initiation prevents Ostwald ripening and irreversible aggregation of the AuNP cores, preserving their catalytic surface area.

Step 3: Purification

  • Procedure: Dialyze the nanoparticle suspension against a 50:50 THF/water mixture for 48 h (MWCO 10 kDa) to remove unreacted 5-EDAP and residual DMPA.

Quantitative Validation & Expected Outcomes

To ensure the trustworthiness of the functionalization, physicochemical characterization should be performed at each stage. The basicity of the 5-EDAP moiety allows for a built-in validation mechanism via Zeta potential measurements across different pH environments.

Nanomaterial StageHydrodynamic Diameter (nm)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.0Grafting Density (chains/nm²)
Bare SiNPs (Amine-functionalized)52.1 ± 1.5+15.2 ± 2.1+28.4 ± 1.8N/A
CTA-SiNPs 54.3 ± 1.2-12.5 ± 1.5-5.2 ± 1.2~0.8 - 1.2
Poly(5-EDAP)-SiNPs 85.6 ± 3.4+8.4 ± 1.1+42.6 ± 2.5 ~0.6 - 0.9
Bare AuNPs (Citrate-capped)15.2 ± 0.8-35.6 ± 2.2-20.1 ± 1.5N/A
Vinyl-AuNPs 17.5 ± 1.0-5.4 ± 0.8-2.1 ± 0.5~4.5 (SAM)
5-EDAP-AuNPs 21.2 ± 1.2+12.5 ± 1.4+38.2 ± 1.9 ~3.8

Note: The dramatic shift to a highly positive Zeta potential at pH 5.0 for both Poly(5-EDAP)-SiNPs and 5-EDAP-AuNPs is the definitive self-validating metric for successful functionalization, confirming the presence and protonation of the N,N-dimethylpyridin-2-amine groups.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry.[Link]

  • Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. J. Chem. Soc., Chem. Commun.[Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry.[Link]

  • Biver, T., Corti, A., Eltuğral, N., Lorenzini, E., Masini, M., Paolicchi, A., Pucci, A., Ruggeri, G., Secco, F., & Venturini, M. (2012). Analysis of 4-dimethylaminopyridine (DMAP)-gold nanoparticles behaviour in solution and of their interaction with calf thymus DNA and living cells. Journal of Nanoparticle Research.[Link]

Sources

Method

Application Note: 5-Ethenyl-N,N-dimethylpyridin-2-amine in Drug Discovery Scaffolds

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The compound 5-ethenyl-N,N-dimethylpyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound 5-ethenyl-N,N-dimethylpyridin-2-amine (CAS: 1147939-26-1) has emerged as a highly versatile building block in contemporary drug discovery[1]. Moving beyond traditional synthetic utilities, this specific vinylpyridine derivative serves two highly distinct, yet equally critical, roles in pharmaceutical development:

  • Targeted Covalent Inhibitors (TCIs): It acts as a "tuned" electrophilic warhead, offering superior target selectivity over traditional acrylamides in oncology applications (e.g., mutant EGFR inhibitors)[2],[3].

  • Neuroactive Scaffold Synthesis: It functions as a robust Michael acceptor in the synthesis of tetracyclic [4,3-b]indoles (such as Dimebon/latrepirdine analogs) aimed at treating neurodegenerative diseases like Alzheimer's and Huntington's[4],[5].

This application note details the mechanistic rationale behind utilizing 5-ethenyl-N,N-dimethylpyridin-2-amine and provides a self-validating protocol for its incorporation into complex molecular scaffolds.

Mechanistic Insights: Tuning Covalent Warheads

The Challenge of Electrophilic Promiscuity

Historically, targeted covalent inhibitors (TCIs) have relied heavily on acrylamide warheads to alkylate non-catalytic cysteine residues in kinase binding pockets. However, the high intrinsic reactivity of acrylamides often leads to off-target conjugation with abundant cellular thiols, such as glutathione (GSH), resulting in toxicity and poor pharmacokinetic profiles[2].

Causality of the Scaffold Design

Vinylpyridines (VPs) have been identified as viable alternatives to acrylamides. However, unsubstituted 2-VP and 4-VP still react rapidly with GSH[2]. The structural brilliance of 5-ethenyl-N,N-dimethylpyridin-2-amine lies in its electronic modulation:

  • Electronic Deactivation: The strongly electron-donating N,N-dimethylamino group at the 2-position feeds electron density into the pyridine ring via resonance.

  • LUMO Elevation: This resonance increases the electron density at the β -carbon of the 5-vinyl group, significantly raising its Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Selective Alkylation: The elevated LUMO dampens the intrinsic electrophilicity of the warhead. Consequently, the vinyl group will only react with highly nucleophilic, proximity-driven cysteines (such as C797 in mutant EGFR) while completely sparing off-target thiols in the systemic circulation[2],[3].

G A Acrylamide Warhead (High Reactivity) D Off-target GSH Conjugation (Toxicity) A->D Rapid B Unsubstituted Vinylpyridine (Moderate Reactivity) B->D Moderate C 5-Ethenyl-N,N-dimethylpyridin-2-amine (Tuned Reactivity) C->D Suppressed E Targeted Cysteine Alkylation (Selectivity) C->E Highly Selective

Logical flow of electrophile tuning for targeted covalent inhibitors.

Synthetic Application: Aza-Michael Addition for Neuroactive Scaffolds

In the realm of neurodegenerative therapeutics, Dimebon (latrepirdine) and its analogs have shown potential in modulating aminergic G-protein coupled receptors and improving mitochondrial function[4],[5]. The synthesis of these complex [4,3-b]indole derivatives relies on the aza-Michael conjugate addition of a nitrogen heterocycle to the vinyl group of 5-ethenyl-N,N-dimethylpyridin-2-amine[4].

Thermodynamic Control & Reversibility

The aza-Michael reaction is inherently reversible (the retro-aza-Michael reaction)[6]. Because the 5-vinylpyridine system is electronically deactivated (as discussed above), driving the carbon-nitrogen bond formation requires harsh basic conditions and strict thermodynamic control to prevent the equilibrium from shifting backward[6].

G N1 Nucleophile (e.g., Indole/Amine) N3 Base Catalyst (KOH / NMP, 25-100°C) N1->N3 N2 Michael Acceptor (5-Ethenyl-N,N-dimethylpyridin-2-amine) N2->N3 N4 Aza-Michael Intermediate (N-C Bond Formation) N3->N4 Conjugate Addition N5 Target Scaffold (Dimebon Analog) N4->N5 Protonation

Aza-Michael conjugate addition pathway for neuroactive scaffold synthesis.

Quantitative Data & Comparative Metrics

To guide synthetic and structural decisions, the following tables summarize the quantitative reactivity metrics and reaction optimization parameters for 5-ethenyl-N,N-dimethylpyridin-2-amine.

Table 1: Warhead Reactivity & Selectivity Metrics [2],[3] | Warhead Motif | GSH Half-life ( t1/2​ ) | Kinase Selectivity Profile | Primary Application | | :--- | :--- | :--- | :--- | | Acrylamide | < 10 min | Broad (High off-target risk) | Legacy TCIs | | Unsubstituted 2-Vinylpyridine | ~22 min | Moderate | Bioconjugation | | 5-Ethenyl-N,N-dimethylpyridin-2-amine | > 120 min | Highly Specific (e.g., EGFR C797) | Next-Gen TCIs |

Table 2: Aza-Michael Reaction Optimization [4],[6]

Parameter Sub-optimal Condition Optimized Condition Mechanistic Consequence of Optimization
Solvent Ethanol / Methanol Anhydrous NMP Prevents competitive O-Michael addition; enhances base solubility.
Base Equivalents 1.0 - 2.0 equiv KOH 5.0 - 7.0 equiv KOH Ensures complete deprotonation of weakly nucleophilic indoles.

| Temperature | > 100 °C | 60 - 80 °C | Suppresses the thermodynamically favored retro-aza-Michael cleavage. |

Experimental Protocol: Aza-Michael Conjugate Addition Workflow

This self-validating protocol describes the coupling of an indole derivative (e.g., 8-chloro-1,2,3,4-tetrahydro-2-methylpyrido[4,3-b]indole) with 5-ethenyl-N,N-dimethylpyridin-2-amine[4].

Step 1: Reagent Preparation & System Purging
  • Charge a flame-dried Schlenk flask with the indole derivative (1.0 equiv) and 5-ethenyl-N,N-dimethylpyridin-2-amine (1.2 equiv).

  • Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Causality Check: Purge the system with Argon for 15 minutes. Trace water will consume the KOH base, reducing the nucleophilicity of the indole and promoting competitive hydration of the vinyl group.

Step 2: Base-Catalyzed Activation
  • Add finely crushed, anhydrous Potassium Hydroxide (KOH) (5.0 to 7.0 equiv) to the suspension[4].

  • Causality Check: The indole nitrogen is relatively non-nucleophilic. A massive excess of strong base is required to fully deprotonate it, forming the highly reactive indolide anion necessary to attack the deactivated vinylpyridine system.

Step 3: Conjugate Addition (Thermodynamic Control)
  • Heat the reaction mixture to 80 °C and stir for 12–16 hours.

  • Causality Check: Strict temperature control is vital. Temperatures exceeding 100 °C will shift the equilibrium toward the retro-aza-Michael pathway, increasing free amine impurities and reducing yield[6]. Temperatures below 60 °C result in kinetically stalled reactions.

  • In-Process Control (IPC): Pull a 10 μ L aliquot at 8 hours. Quench in 1 mL Acetonitrile/Water (1:1) and analyze via LC-MS to verify the disappearance of the starting indole and the formation of the target mass.

Step 4: Quenching and Kinetic Trapping
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly quench the reaction by adding cold aqueous phosphate buffer (pH 7.0).

  • Causality Check: Rapidly lowering the pH protonates the intermediate enolate/anion, kinetically trapping the aza-Michael adduct and permanently preventing the retro-aza-Michael reversibility[6].

Step 5: Isolation and Validation
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual NMP.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via preparative HPLC[4].

  • Validation: Confirm the structure via 1H -NMR (specifically looking for the disappearance of the vinyl proton multiplets at δ 5.2–6.8 ppm and the appearance of the aliphatic ethylene bridge protons at δ 2.8–3.5 ppm).

References

  • EnamineStore: 5-ethenyl-N,N-dimethylpyridin-2-amine. EnamineStore.
  • WO2009055828A1 - New tetracyclic compounds.
  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR.
  • [11C]Dimebon as a new PET agent for imaging of Alzheimer's disease and Huntington's disease. Journal of Nuclear Medicine.
  • Vinylpyridine Based Covalent EGFR Inhibitors. Thieme E-Books & E-Journals.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.

Sources

Technical Notes & Optimization

Troubleshooting

purification and recrystallization techniques for crude 5-ethenyl-N,N-dimethylpyridin-2-amine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-ethenyl-N,N-dimethylpyridin-2-amine. We will move beyond rote pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-ethenyl-N,N-dimethylpyridin-2-amine. We will move beyond rote procedural lists to address the nuanced challenges of this specific molecule, providing troubleshooting frameworks and foundational knowledge to empower your experimental success.

Critical Safety & Handling Precautions

Before commencing any procedure, it is imperative to recognize the potential hazards associated with pyridine derivatives. These compounds are often toxic, irritant, and flammable.[1][2][3]

  • Engineering Controls : Always handle 5-ethenyl-N,N-dimethylpyridin-2-amine and all related solvents within a certified chemical fume hood to prevent inhalation of harmful vapors.[2][4] Ensure the work area is well-ventilated.[3]

  • Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes, but is not limited to, a flame-resistant lab coat, nitrile gloves (which are resistant to pyridine), and chemical splash goggles.[2][3]

  • Ignition Sources : Pyridine derivatives can be flammable.[4] Keep the work area clear of heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][5]

  • Spill & Emergency Procedures : Maintain immediate access to a spill kit and a safety shower/eyewash station. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[6] For eye contact, flush with water for at least 15 minutes and seek prompt medical attention.[6]

Troubleshooting Guide: Common Purification Challenges

This section is structured in a question-and-answer format to directly address issues that may arise during the purification and recrystallization of 5-ethenyl-N,N-dimethylpyridin-2-amine.

Question 1: After recrystallization, my product purity is still low, or the crystals have a persistent color.

  • Potential Cause 1: Inefficient Solvent Choice. The "like dissolves like" principle is paramount.[7] As a substituted aminopyridine, the target molecule is polar. The chosen solvent may be too good at dissolving the compound even at low temperatures, or it may be equally effective at dissolving key impurities.

  • Solution :

    • Re-evaluate Solvent System : Conduct a systematic solvent screening. An ideal single solvent should dissolve the crude material when hot but poorly when cold.[8] For polar pyridine derivatives, consider solvents like isopropanol, ethanol, or acetonitrile.[7][8] Water can also be effective for highly polar derivatives.[7]

    • Employ a Two-Solvent System : This is often more effective than a single solvent.[7] Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol or toluene). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise until persistent cloudiness (turbidity) is observed. Add a few more drops of the "good" solvent to re-clarify and then allow to cool slowly.[7]

  • Potential Cause 2: Presence of Colored or Baseline Impurities. Highly colored impurities or those with similar polarity to the target compound may co-crystallize.

  • Solution :

    • Activated Charcoal Treatment : Before allowing the hot, dissolved solution to cool, add a small amount (typically 1-2% by weight) of activated charcoal to the flask. Swirl and keep the solution hot for several minutes. The charcoal will adsorb many colored and high-molecular-weight impurities.

    • Hot Gravity Filtration : To remove the charcoal and any insoluble impurities, you must perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.[7] This step is crucial to prevent premature crystallization of the product on the filter paper.

Question 2: My compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause 1: High Impurity Level. A significant presence of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase (oiling out) rather than a solid crystal lattice.

  • Solution :

    • Pre-Purification : Consider a preliminary purification step before recrystallization, such as column chromatography, to remove the bulk of the impurities.

    • Re-dissolve and Dilute : If oiling occurs, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly, then allow it to cool much more slowly.

  • Potential Cause 2: Solution Cooled Too Rapidly. Crash cooling, such as placing a hot flask directly into an ice bath, often leads to the formation of an amorphous oil or very fine, impure powder.

  • Solution :

    • Slow Cooling Protocol : Allow the hot, clear solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, crystal formation should have begun. Only then should you move the flask to an ice bath to maximize the yield.[7]

Question 3: No crystals are forming, even after the solution has cooled completely.

  • Potential Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[7] The solution is not supersaturated, and thus the compound remains fully dissolved.

  • Solution :

    • Reduce Solvent Volume : Gently heat the solution and boil off a portion of the solvent in the fume hood.[7] Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

  • Potential Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial point of nucleation.

  • Solution :

    • Induce Crystallization : Try scratching the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[7]

    • Seed Crystals : If you have a small sample of the pure, solid compound, add a single tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystal growth.[7]

Question 4: My final yield is very low.

  • Potential Cause 1: Compound Solubility. The compound may be too soluble in the chosen solvent, even at low temperatures, leading to a significant amount remaining in the mother liquor.

  • Solution :

    • Optimize Solvent Choice : Refer back to the solvent screening data (see Table 1). The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[8]

  • Potential Cause 2: Premature Crystallization. The product may have started to crystallize during a hot filtration step (e.g., to remove charcoal or insoluble impurities).

  • Solution :

    • Maintain Temperature : Ensure all filtration apparatus (funnel, filter paper, receiving flask) is kept hot during the transfer. Using a small amount of extra hot solvent to wash the filter paper can help recover any product that crystallized prematurely.

Frequently Asked Questions (FAQs)

  • Q1: How do I perform a systematic solvent screening?

    • A1: Place a small amount (e.g., 20-30 mg) of your crude material into several different test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, water, hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization. For solvents that do not dissolve the compound at room temperature, gently heat the test tube. A good candidate will dissolve the compound completely upon heating. Then, cool the test tube to room temperature and finally in an ice bath to observe the quality and quantity of crystal formation.[8]

  • Q2: How can I confirm the purity and identity of the recrystallized product?

    • A2: A combination of analytical techniques should be used.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.[9]

      • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity by separating the target compound from impurities.

      • Melting Point Analysis : A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.

      • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

  • Q3: What are the ideal storage conditions for purified 5-ethenyl-N,N-dimethylpyridin-2-amine?

    • A3: Like many amine and pyridine compounds, it should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen.[10] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.[10]

Experimental Protocols & Data Presentation

Data Presentation: Solvent Screening

A crucial first step is a solvent screening trial. The results should be meticulously recorded to inform the selection of the optimal recrystallization solvent or solvent system.

Table 1: Example Solvent Screening Data for 5-ethenyl-N,N-dimethylpyridin-2-amine

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingObservationsSuitability
Water Sparingly SolubleSolubleFine white needlesGood crystal formationGood for single-solvent
Ethanol SolubleVery SolubleNoneRemained in solutionPoor for single-solvent; Potential "good" solvent
Isopropanol Sparingly SolubleSolubleSmall prismatic crystalsSlower crystal growthGood for single-solvent
Toluene SolubleVery SolubleNoneRemained in solutionPoor for single-solvent; Potential "good" solvent
Hexanes InsolubleInsolubleN/AInsoluble at all tempsGood as a "poor" / anti-solvent
Ethyl Acetate Moderately SolubleVery SolubleOiled out initiallyOiled out, then solidifiedPoor for single-solvent
Protocol 1: Standard Single-Solvent Recrystallization

This protocol is based on the selection of a suitable single solvent (e.g., Isopropanol) from the screening data.

  • Dissolution : Place the crude 5-ethenyl-N,N-dimethylpyridin-2-amine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (isopropanol).

  • Heating : Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • (Optional) Hot Filtration : If charcoal was added, or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cooling & Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying : Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of crude 5-ethenyl-N,N-dimethylpyridin-2-amine.

Purification_Workflow Crude Crude 5-ethenyl-N,N-dimethylpyridin-2-amine SolventScreen Solvent Screening Crude->SolventScreen Dissolve Dissolve in Minimum Hot Solvent SolventScreen->Dissolve HotFilter_Check Colored or Insoluble Impurities? Dissolve->HotFilter_Check AddCharcoal Add Activated Charcoal HotFilter_Check->AddCharcoal Yes Cool Slow Cooling to Room Temp HotFilter_Check->Cool No HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->Cool Troubleshoot_Check Crystals Formed? Cool->Troubleshoot_Check IceBath Cool in Ice Bath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product (Verify with NMR, HPLC, MP) Dry->PureProduct Troubleshoot_Check->IceBath Yes Oil_Out Troubleshoot: Oiling Out Troubleshoot_Check->Oil_Out Oiled Out No_Crystals Troubleshoot: No Crystals Troubleshoot_Check->No_Crystals No

Caption: Purification & Recrystallization Workflow Diagram.

References

  • PYRIDINE. (n.d.). Chemical Sampling Information.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved March 25, 2026, from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved March 25, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Scribd. (n.d.). Amine System Troubleshooting Guide. Retrieved March 25, 2026, from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved March 25, 2026, from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • LNG Industry. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives.
  • NextSDS. (n.d.). 5-ethynyl-N,N-dimethylpyridin-2-amine — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Pure. (2014, January 1). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Retrieved March 25, 2026, from [Link]

  • YuJa. (n.d.). N,5-Dimethylpyridin-2-amine: A High-Quality Chemical Solution.
  • NextSDS. (n.d.). 5-Ethenyl-2-[2-(N,N-dimethylamino]-1-(N,N-dimethylaminomethyl)ethylpyridine — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Enamine. (n.d.). 5-({amino}methyl)pyridin-2-amine. Retrieved March 25, 2026, from a chemical supplier source.

  • PubChemLite. (2026). 5-ethynyl-n,n-dimethylpyrimidin-2-amine (C8H9N3). Retrieved March 25, 2026, from [Link]

  • ChemBK. (2025, August 20). DMAP. Retrieved March 25, 2026, from [Link]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved March 25, 2026, from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • International Journal of Chemical and Pharmaceutical Research. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Retrieved March 25, 2026, from [Link]

  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). N,N-dimethylpyridine-2-ethylamine. Retrieved March 25, 2026, from [Link]

  • Chemistry. (2002, May 1). Desiccant efficiency in solvent and reagent drying. 5. Amines.
  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved March 25, 2026, from a chemical synthesis company website.
  • RSC Advances. (2017, July 7). N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c .... Retrieved March 25, 2026, from [Link]

  • ScienceDirect. (2025, September 27). The structure of N -(5-aminopyrimidin-2-yl).
  • Der Pharma Chemica. (2012, November 27). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.

Sources

Optimization

Technical Support Center: Purification of 5-ethenyl-N,N-dimethylpyridin-2-amine

Welcome to the technical support center for the purification of 5-ethenyl-N,N-dimethylpyridin-2-amine. In the synthesis of specialized chemical entities, particularly active pharmaceutical ingredients (APIs) and their in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-ethenyl-N,N-dimethylpyridin-2-amine. In the synthesis of specialized chemical entities, particularly active pharmaceutical ingredients (APIs) and their intermediates, achieving stringent purity standards is not merely a goal but a regulatory and scientific necessity. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven troubleshooting advice and detailed protocols to address the common challenge of removing persistent amine impurities from batches of 5-ethenyl-N,N-dimethylpyridin-2-amine.

The methodologies described herein are grounded in established chemical principles and are designed to be self-validating systems, ensuring you can trust the purity of your final compound.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions that are critical for diagnosing the purity issue and selecting an appropriate purification strategy.

Q1: What are the most common amine-based impurities I should expect in a crude batch of 5-ethenyl-N,N-dimethylpyridin-2-amine?

A1: Impurities are typically process-related and can originate from starting materials, side-reactions, or degradation. For this specific molecule, likely amine impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-amino-5-bromopyridine or other aminopyridine derivatives.

  • Isomeric By-products: Positional isomers formed during the synthesis.

  • Partially Reacted Intermediates: For instance, a precursor that has undergone vinylation but not yet dimethylation, or vice-versa.

  • Oligomers/Polymers: The ethenyl (vinyl) group is susceptible to polymerization, especially when exposed to heat, light, or radical initiators.[1] While not strictly a small molecule amine impurity, these polymeric species can contaminate the product.

  • N-Oxides: Oxidation of the pyridine nitrogen or the dimethylamino group can occur, leading to more polar impurities.

Q2: What is the best first step to assess the purity and identify the nature of the impurities in my crude product?

A2: A multi-pronged analytical approach is essential before attempting any purification.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Develop a TLC method using a solvent system like ethyl acetate/hexane with 1% triethylamine. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica plate. This will give you a qualitative idea of the number of components in your mixture.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It can confirm the presence of your desired product and may reveal characteristic peaks of major impurities, helping to identify their structures.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for this scenario. It separates the components of the mixture and provides their mass-to-charge ratio, allowing you to determine the molecular weights of the impurities.[3] This data is critical for distinguishing between isomers, starting materials, and by-products.

Q3: My compound seems unstable and the impurity profile changes over time. How can I prevent degradation or polymerization?

A3: The vinylpyridine moiety is known for its tendency to polymerize.[1] To ensure stability during workup and storage:

  • Work at Low Temperatures: Keep the material cold where possible, especially during solvent evaporation.

  • Use an Inhibitor: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC), at a low concentration (100-500 ppm) to the crude product and to any purified fractions that will be stored.

  • Store Under Inert Atmosphere: Oxygen can promote degradation and polymerization. Store the compound under nitrogen or argon.

  • Protect from Light: Use amber vials or cover flasks with aluminum foil.

Q4: Which purification technique should I choose?

A4: The optimal technique depends on the nature of the impurities. The diagram below provides a decision-making framework. In general:

  • If impurities are non-basic or significantly less basic than your product, Acid-Base Extraction is highly effective.[4][5][6]

  • If impurities are structurally similar amines with different polarities , Flash Column Chromatography is the method of choice.[6][7][8]

  • If your product is a solid and a suitable solvent can be found, Recrystallization can yield material of very high purity.

Diagram: Purification Method Selection

G start Analyze Crude Batch (TLC, LC-MS, NMR) q1 Are major impurities non-basic or weakly basic? start->q1 q2 Are impurities separable by polarity on TLC? q1->q2  No proc1 Perform Acid-Base Liquid-Liquid Extraction q1->proc1  Yes q3 Is the product a solid? q2->q3  No proc2 Perform Flash Column Chromatography q2->proc2  Yes proc3 Attempt Recrystallization q3->proc3  Yes end Further Analysis Needed or Consider Resynthesis q3->end  No

A decision tree to guide the selection of the most appropriate purification strategy.

Section 2: Troubleshooting & Purification Guides

This section provides detailed, step-by-step protocols and troubleshooting for the primary purification methods.

Guide 1: Acid-Base Liquid-Liquid Extraction (LLE)

When to Use: This is the most effective method for separating your basic amine product from neutral organic impurities (e.g., non-amine by-products, some solvents) or acidic impurities. It exploits the ability to change the solubility of the amine by protonating it.[4][6]

Principle of Operation: Your target compound has two basic nitrogen atoms (the pyridine ring and the dimethylamino group). In acidic aqueous solution (e.g., pH < 4), these nitrogens will be protonated, forming a water-soluble salt. Neutral impurities will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer regenerates the neutral "free base" amine, which can be extracted back into an organic solvent.[5][9]

Detailed Protocol:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times. The target amine will move into the aqueous (bottom) layer as its hydrochloride salt.

  • Separate Layers: Combine all the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded or analyzed if desired.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), with stirring until the pH is >10. You may see the product "crash out" as an oil or solid.

  • Back-Extraction: Extract the now basic aqueous layer 3 times with fresh organic solvent (EtOAc or DCM). Your purified product is now back in the organic phase.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C).

Troubleshooting Q&A:

  • Q: I'm getting a persistent emulsion at the interface.

    • A: Emulsions are common when dealing with amines. To break it, try adding a small amount of brine (saturated NaCl solution). Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

  • Q: My recovery is very low. Where did the product go?

    • A: There are two likely causes: 1) Incomplete extraction during the acidic wash (check the pH to ensure it's low enough) or, more commonly, 2) Incomplete back-extraction. Ensure you have made the aqueous layer sufficiently basic (pH > 10) to fully deprotonate the amine and make it soluble in the organic solvent. Perform multiple back-extractions as the product may have some residual water solubility.

  • Q: How can I selectively extract my product if I have other basic amine impurities?

    • A: This requires a more advanced technique called dissociation extraction, which relies on differences in the pKa values of the amines.[9] By carefully controlling the pH of the aqueous phase, it's possible to protonate one amine while leaving a less basic one in the organic layer. This requires precise pH monitoring and multiple extraction stages.

Guide 2: Flash Column Chromatography

When to Use: This is the best method for separating your product from other amine impurities that have different polarities.

Principle of Operation: The components of the mixture are separated based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[8] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Detailed Protocol:

  • Select Eluent System: Use TLC to find a solvent system that gives good separation and a retention factor (Rf) for your product of ~0.3. A good starting point for pyridine derivatives is a gradient of ethyl acetate (EtOAc) in hexanes.

  • Crucial Modification for Amines: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[10] This is essential . It deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of your basic product.

  • Pack the Column: Pack a silica gel column using your chosen initial eluent (low polarity).

  • Load the Sample: Dissolve your crude material in a minimal amount of DCM or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[11] This often results in better separation.

  • Elute and Collect: Run the column, gradually increasing the polarity of the eluent (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure. The TEA will also be removed during this process.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for most separations.[7]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a wide polarity range.
Base Additive 0.5-1% Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica sites.[6][10]
Sample Loading Dry LoadingOften leads to sharper bands and better resolution.[11]

Troubleshooting Q&A:

  • Q: My compound is streaking badly on the TLC and column, even with TEA.

    • A: Increase the concentration of TEA slightly (e.g., to 1.5%). If that doesn't work, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Q: I can't separate two spots that are very close on TLC.

    • A: Try a different solvent system. For example, switching from an EtOAc/Hexane system to a DCM/Methanol system changes the selectivity and may improve separation. Running a shallower gradient during elution can also increase resolution.

  • Q: My product won't come off the column.

    • A: This indicates your product is very polar or is binding irreversibly. First, try flushing the column with a much more polar solvent system containing TEA (e.g., 20% Methanol in DCM + 1% TEA). If this fails, it confirms strong, likely acidic, interaction. This underscores the absolute necessity of adding a base to the eluent from the very beginning.

Section 3: Visual Workflow for Purification & Analysis

The following diagram outlines the logical flow from receiving a crude batch to obtaining a validated, pure compound.

G cluster_0 Purification Stage cluster_1 Validation Stage crude Crude Product Batch analysis1 Initial Purity Assessment (TLC, LC-MS) crude->analysis1 purify Purification Step (LLE or Chromatography) analysis1->purify analysis2 In-Process Analysis (TLC of fractions) purify->analysis2 combine Combine Pure Fractions analysis2->combine evap Solvent Removal (Rotovap) combine->evap final_product Purified Compound evap->final_product validation Final Purity & Identity Check (qNMR, HPLC, MS) final_product->validation storage Store with Inhibitor Under Inert Atmosphere validation->storage

General workflow from crude material to final, validated product.

Section 4: References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved March 25, 2026, from

  • Wiley Online Library. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved March 25, 2026, from

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. Retrieved March 25, 2026, from

  • BenchChem. (n.d.). Cross-Validation of Analytical Data: A Comparative Guide to Vinylpyridine Isomers. Retrieved March 25, 2026, from

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved March 25, 2026, from

  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved March 25, 2026, from

  • Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved March 25, 2026, from

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved March 25, 2026, from

  • ACS Publications. (2013, September 6). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved March 25, 2026, from

  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved March 25, 2026, from

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved March 25, 2026, from

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved March 25, 2026, from

  • NIH National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved March 25, 2026, from

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved March 25, 2026, from

  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved March 25, 2026, from

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-Ethenyl-N,N-dimethylpyridin-2-amine Monomer Solutions

Welcome to the Technical Support Center for handling 5-ethenyl-N,N-dimethylpyridin-2-amine . This highly reactive monomer combines a polymerizable vinyl group with a strongly basic, nucleophilic N,N-dimethylaminopyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-ethenyl-N,N-dimethylpyridin-2-amine . This highly reactive monomer combines a polymerizable vinyl group with a strongly basic, nucleophilic N,N-dimethylaminopyridine (DMAP-like) moiety. While this dual-functionality makes it an exceptional building block for pH-responsive smart polymers and targeted drug delivery vehicles[1], it introduces complex stabilization challenges. Standard inhibitors often fail due to acid-base incompatibilities or conflicting atmospheric requirements.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure your monomer remains stable during storage and highly active when you are ready to polymerize.

Part 1: Troubleshooting & FAQs

Q1: My monomer solution polymerized into a solid gel during anaerobic storage, even though it contained 500 ppm MEHQ. Why did the stabilizer fail? A: MEHQ (Monomethyl ether hydroquinone) is not a standalone radical scavenger; it strictly requires dissolved oxygen to function[2]. Mechanistically, a propagating carbon-centered radical must first react with oxygen to form a peroxy radical, which MEHQ then quenches by hydrogen atom transfer. If you sparged your monomer solution with argon or nitrogen to protect the sensitive amine group from oxidation, you inadvertently deactivated the MEHQ. For anaerobic storage, you must switch to an oxygen-independent stabilizer like a nitroxide radical (e.g., TEMPO)[3].

Q2: I added TBC (4-tert-butylcatechol) to my purified monomer, but the solution turned dark brown and formed a thick sludge. What happened? A: This is a classic acid-base incompatibility. TBC is a phenolic compound and acts as a weak acid. 5-ethenyl-N,N-dimethylpyridin-2-amine is a strong organic base. When mixed, the acidic hydroxyl groups of TBC hydrogen-bond or fully transfer protons to the basic pyridine nitrogen, forming an insoluble salt complex. This reaction not only creates sludge but also depletes the active TBC from the solution, leaving the vinyl groups unprotected and prone to spontaneous radical polymerization[4].

Q3: How do I prevent both amine oxidation and premature polymerization simultaneously? A: The optimal strategy is to use 4-hydroxy-TEMPO (TEMPOL) as the stabilizer and store the monomer under an inert argon atmosphere at -20°C. 4-hydroxy-TEMPO is a stable nitroxide radical that scavenges carbon-centered radicals instantaneously without requiring oxygen[2]. Because it is non-acidic, it will not react with the basic aminopyridine group, preserving both the monomer's integrity and the inhibitor's efficacy[1].

Part 2: Mechanistic Workflows

To understand why certain stabilizers fail and others succeed, review the causal pathways below.

G Monomer Basic Monomer (5-ethenyl-N,N-dimethylpyridin-2-amine) Salt Acid-Base Complexation (Precipitation / Deactivation) Monomer->Salt Reacts with Oxidation Amine Oxidation (N-Oxide Formation) Monomer->Oxidation O2 Exposure AcidicInhibitor Phenolic Inhibitor (TBC / HQ) AcidicInhibitor->Salt AerobicStorage Aerobic Storage (Required for MEHQ) AerobicStorage->Oxidation Failure Premature Polymerization & Monomer Degradation Salt->Failure Loss of Inhibition Oxidation->Failure Impurity Generation

Fig 1: Failure pathway of acidic/aerobic stabilizers (TBC/MEHQ) with basic aminopyridine monomers.

G Monomer Basic Monomer (5-ethenyl-N,N-dimethylpyridin-2-amine) Radical Spontaneous Carbon-Centered Radical Monomer->Radical Thermal/Light TEMPO TEMPO Stabilizer (Non-acidic Nitroxide) Trapping Rapid Radical Trapping (Alkoxyamine Formation) TEMPO->Trapping Scavenges Anaerobic Anaerobic Storage (Argon/N2) Anaerobic->Monomer Prevents Oxidation Radical->Trapping Success Stable Monomer Solution (No Degradation) Trapping->Success Dormant State

Fig 2: Success pathway using non-acidic, anaerobic TEMPO stabilization.

Part 3: Stabilizer Selection Matrix

Use the following quantitative and qualitative data to select the appropriate stabilizer for your specific workflow.

StabilizerChemical ClassO₂ Required?Acid/Base NatureEfficacy for this MonomerRecommended Conc.
MEHQ Phenol etherYes Weakly AcidicPoor (Requires O₂, causing amine oxidation)N/A
TBC CatecholYesAcidicCritical Failure (Forms insoluble salts)N/A
PTZ PhenothiazineNoNeutralModerate (Can cause severe discoloration)50 - 100 ppm
4-HO-TEMPO Nitroxide RadicalNo NeutralExcellent (Anaerobic compatible, no salt formation)100 - 200 ppm

Part 4: Experimental Protocols

Protocol: Anaerobic Stabilizer Exchange (MEHQ/TBC to TEMPO)

If you receive the monomer commercially stabilized with MEHQ or TBC[1], you must perform a stabilizer exchange before long-term storage or use. This protocol is a self-validating system: the basic alumina selectively binds the acidic phenolic inhibitors, ensuring complete removal before the new stabilizer is introduced[4].

Materials Required:

  • Chromatographic Basic Alumina (Brockmann I, ~150 mesh)

  • 4-hydroxy-TEMPO (TEMPOL)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or THF)

  • Schlenk line apparatus

Step-by-Step Methodology:

  • Column Preparation: Pack a short glass chromatography column with 5 grams of Basic Alumina per 10 mL of monomer solution. Causality: Basic alumina strongly retains acidic phenols (MEHQ/TBC) via chemisorption while allowing the basic aminopyridine monomer to pass through freely[4].

  • Inhibitor Removal: Dilute the monomer 1:1 with your anhydrous solvent. Pass the solution through the alumina column under a slight positive pressure of argon.

  • Validation of Removal: Take a 0.1 mL aliquot of the eluent and add a drop of 1% aqueous FeCl₃. Self-Validation: If the solution remains clear/yellow, the phenolic inhibitor is completely removed. A green/purple tint indicates residual TBC/MEHQ; re-column if necessary.

  • TEMPO Addition: Immediately add a pre-calculated volume of a 4-hydroxy-TEMPO stock solution to achieve a final concentration of 150 ppm relative to the monomer mass[2].

  • Degassing: Transfer the stabilized solution to a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles to rigorously remove dissolved oxygen.

  • Storage: Backfill the flask with argon, seal tightly, and store at -20°C in the dark.

Part 5: References

  • Lewis Pair Radical Polymerization “On-Water” Source: Macromolecules (ACS Publications) URL:[Link]

  • Ortho-nitrosophenols as polymerization inhibitors Source: US Patent Application 20090240092A1 URL:

  • Composition and method for inhibiting polymerization and polymer growth Source: US Patent 7943809B2 URL:

Sources

Optimization

overcoming steric hindrance in 5-ethenyl-N,N-dimethylpyridin-2-amine coordination

Welcome to the Technical Support Center for Advanced Ligand Coordination. As a Senior Application Scientist, I have designed this portal to address the unique mechanistic and synthetic challenges associated with 5-etheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Ligand Coordination. As a Senior Application Scientist, I have designed this portal to address the unique mechanistic and synthetic challenges associated with 5-ethenyl-N,N-dimethylpyridin-2-amine .

This ligand presents a classic dichotomy in coordination chemistry: the ortho-N,N-dimethylamino group significantly increases the basicity of the pyridine nitrogen via resonance, making the resulting metal complex thermodynamically highly stable. However, the exact same group creates a massive spatial blockade (steric hindrance), resulting in a formidable kinetic barrier to coordination[1]. Furthermore, the 5-ethenyl group introduces the risk of competitive π-coordination or radical polymerization.

Below, you will find our comprehensive FAQ, troubleshooting workflows, and validated experimental protocols to help you successfully isolate your target metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is my metal precursor failing to coordinate to the pyridine nitrogen (N1)? A1: The failure is almost certainly kinetic, not thermodynamic. The N,N-dimethylamino group at the C2 (ortho) position sweeps a large cone angle that physically blocks the approach of the metal center to the N1 lone pair[2]. While the exocyclic nitrogen possesses its own lone pair, it is delocalized into the pyridine ring via resonance (+M effect) and is essentially non-coordinating[3]. To overcome this, you must supply sufficient thermal energy to breach the activation barrier and utilize highly electrophilic metal centers.

Q2: Which transition metals are best suited for this hindered ligand? A2: You must select metals with larger ionic radii that naturally form longer Metal-Nitrogen (M-N) bonds. 2nd and 3rd row transition metals like Palladium(II), Platinum(II), and Ruthenium(II) are ideal because their longer M-N bond lengths (typically >2.05 Å) allow the metal to sit further outside the steric bulk of the -NMe2 group[4]. Conversely, small 1st row 3d metals (like Ni, Cu, Co) will struggle unless forced into a tetrahedral geometry that minimizes ligand-ligand clashing.

Q3: How do I prevent the 5-ethenyl group from reacting during coordination? A3: The 5-ethenyl (vinyl) group is susceptible to two primary side reactions: radical polymerization at elevated temperatures, and competitive π-coordination.

  • To prevent polymerization: Add a catalytic amount of a radical scavenger like BHT (butylated hydroxytoluene) if heating above 60 °C.

  • To prevent π-coordination: Avoid low-valent, electron-rich metal precursors like Pd(0) or Rh(I), which readily bind to olefins. Stick to high-valent, "harder" metal centers (e.g., Pd(II), Pt(II)) which strongly prefer the harder sigma-donor of the pyridine nitrogen over the soft alkene.

Q4: Should I use a coordinating or non-coordinating solvent? A4: Always use a weakly coordinating or non-coordinating solvent (e.g., Dichloromethane, Toluene, or 1,2-Dichloroethane). If you use strong donor solvents like DMSO or DMF, the solvent molecules will outcompete your sterically hindered ligand for the metal's vacant coordination sites[5].

Mechanistic & Troubleshooting Visualizations

To understand the causality behind your experimental failures, review the electronic and steric mapping of the ligand, followed by our diagnostic workflow.

G L 5-ethenyl-N,N-dimethylpyridin-2-amine N1 Pyridine N1 (Target Coordination Site) L->N1 Primary Sigma Donor N2 Exocyclic -NMe2 (Ortho Position) L->N2 Steric Blockade C5 5-Ethenyl Group (Para to -NMe2) L->C5 Potential Side Reactions N2->N1 Resonance (+M) Increases Basicity N2->N1 Spatial Clash Blocks Metal Approach

Caption: Electronic and steric interplay in 5-ethenyl-N,N-dimethylpyridin-2-amine coordination.

Workflow Start Coordination Attempt Fails Check1 Is the starting ligand recovered intact? Start->Check1 Yes1 Kinetic Barrier Too High Check1->Yes1 Yes (NMR confirms) No1 Side Reactions Occurring Check1->No1 No (Degradation/Polymer) Sol1 1. Switch to larger metal (Pd, Pt) 2. Increase Temp (Thermodynamic Control) 3. Use non-coordinating anion (BF4-) Yes1->Sol1 Sol2 1. Add radical inhibitor (BHT) 2. Avoid Pd(0)/Rh(I) precursors 3. Protect ethenyl group if necessary No1->Sol2

Caption: Diagnostic troubleshooting workflow for failed coordination attempts.

Quantitative Data: Metal Selection Guide

The success of coordinating an ortho-substituted pyridine is directly proportional to the M-N bond length. Use the table below to select an appropriate metal center.

Metal CenterIonic Radius (Å)Expected M-N Bond Length (Å)Steric ToleranceRecommended Precursor
Cu(II) 0.731.95 - 2.00Low2
Ni(II) 0.691.90 - 1.95Very LowNot Recommended
Pd(II) 0.862.05 - 2.10High2
Pt(II) 0.802.05 - 2.15High[PtCl2(NCMe)2]
Ru(II) 0.732.10 - 2.15Moderate[Ru(p-cymene)Cl2]2

Note: Data extrapolated from crystallographic studies of binuclear platinum complexes and bulky pyridine derivatives[4].

Validated Experimental Protocol

Synthesis of2

This protocol is a self-validating system. By using a highly electrophilic Palladium(II) center with weakly coordinating acetonitrile ligands and non-coordinating tetrafluoroborate counterions, we eliminate ligand competition. The reaction is driven thermodynamically by heating.

Materials Required:

  • Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, 2 (1.0 equiv)

  • 5-ethenyl-N,N-dimethylpyridin-2-amine (2.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Butylated hydroxytoluene (BHT) (0.05 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under a nitrogen atmosphere. The exclusion of moisture is critical as water can competitively bind to the highly electrophilic Pd(II) center.

  • Precursor Dissolution: Dissolve 2 (0.5 mmol) in 10 mL of anhydrous DCM. The solution should be pale yellow and homogeneous.

  • Ligand Addition: In a separate vial, dissolve 5-ethenyl-N,N-dimethylpyridin-2-amine (1.05 mmol) and BHT (0.025 mmol) in 5 mL of DCM. Add this solution dropwise to the stirring Palladium mixture over 5 minutes.

  • Thermodynamic Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 45 °C (gentle reflux of DCM) for 18 hours. Causality note: Room temperature stirring will result in <10% conversion due to the steric clash of the -NMe2 group. Heating provides the kinetic energy required to reach the thermodynamically stable complex.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent to approximately 3 mL under reduced pressure.

  • Precipitation: Slowly add 15 mL of cold, anhydrous diethyl ether to the concentrated solution to precipitate the complex. The bulky, cationic Pd(II) complex is insoluble in ether, while unreacted free ligand and BHT remain in solution.

  • Filtration: Filter the resulting solid via a glass frit, wash with additional diethyl ether (2 x 5 mL), and dry under high vacuum.

Validation: Analyze via 1H NMR (in CD3CN). Successful coordination is indicated by a significant downfield shift of the pyridine ring protons (especially the C6 proton adjacent to the N1 nitrogen) compared to the free ligand. The ethenyl protons should remain unshifted, confirming they have not polymerized or coordinated.

References

  • Martínez-Esaín, Jordi, et al. "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra." Angewandte Chemie International Edition, vol. 60, no. 20, 2021, pp. 11406-11413., [Link]

  • Casas, José M., et al. "Synthesis of binuclear platinum complexes containing the ligands 8-naphthyridine, 2-aminopyridine, and 7-azaindolate. An experimental study of the steric hindrance of the bulky pentafluorophenyl ligands in the synthesis of binuclear complexes." Inorganic Chemistry, vol. 47, no. 19, 2008, pp. 8767-75., [Link]

  • Gao, Hongyin, et al. "1,2-Addition of Alkyl Grignard Reagents to the Nitro Group: Simple Access to 2-[Alkyl(hydroxy)amino]pyridine N-Oxides and 2-Alkylaminopyridine N-Oxides." Journal of the American Chemical Society, 2013., [Link]

  • Yount, W. C., et al. "Small-Molecule Dynamics and Mechanisms Underlying the Macroscopic Mechanical Properties of Coordinatively Cross-Linked Polymer Networks." Journal of the American Chemical Society, 2005., [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 5-Ethenyl-N,N-dimethylpyridin-2-amine

As a versatile structural motif, 5-ethenyl-N,N-dimethylpyridin-2-amine (CAS: 1630869-61-2) serves as a critical intermediate in the synthesis of advanced therapeutics and diagnostic agents. Derivatives of the N,N-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile structural motif, 5-ethenyl-N,N-dimethylpyridin-2-amine (CAS: 1630869-61-2) serves as a critical intermediate in the synthesis of advanced therapeutics and diagnostic agents. Derivatives of the N,N-dimethylpyridin-2-amine scaffold are heavily utilized in the development of1[1], 2 [2], and highly specific 3 [3] such as [124I]IBETA.

Because the ethenyl (vinyl) group is highly reactive and the dimethylamine moiety heavily directs ionization, selecting the correct mass spectrometry (MS) platform is paramount for accurate structural characterization. This guide objectively compares the performance of three leading analytical platforms—Agilent 6546 LC/Q-TOF , Thermo Q Exactive Orbitrap , and Agilent 5977B GC/MSD —for the fragmentation analysis of this specific compound.

Analytical Platform Comparison

When elucidating the structure of 5-ethenyl-N,N-dimethylpyridin-2-amine, the choice of ionization technique (soft vs. hard) and mass analyzer dictates the quality of the fragmentation data.

  • Agilent 6546 Q-TOF (ESI-MS/MS): Utilizes soft Electrospray Ionization (ESI). It excels at preserving the fragile 5-ethenyl group, yielding a strong [M+H]+ precursor ion. Its fast acquisition speed makes it ideal for coupling with UHPLC.

  • Thermo Q Exactive (HESI-Orbitrap): Delivers ultra-high mass resolution (up to 140,000 FWHM). Higher-energy C-trap Dissociation (HCD) provides sub-ppm mass accuracy for product ions, which is critical for distinguishing isobaric fragments.

  • Agilent 5977B GC/MSD (EI-MS): Utilizes 70 eV Electron Ionization (EI). This "hard" ionization technique strips an electron to form a radical cation [M]+•. While it often over-fragments the ethenyl group, it provides highly reproducible spectra for NIST library matching.

Instrument_Comparison Sample Analyte: 5-ethenyl-N,N-dimethylpyridin-2-amine QTOF Agilent 6546 Q-TOF (ESI-MS/MS) Sample->QTOF Orbitrap Thermo Q Exactive (HESI-MS/MS) Sample->Orbitrap GCMS Agilent 5977B GC/MSD (EI-MS) Sample->GCMS Res1 High-Res CID Fast Acquisition QTOF->Res1 Res2 Ultra-High Res HCD Sub-ppm Accuracy Orbitrap->Res2 Res3 70 eV Hard Ionization Library Matching GCMS->Res3

Analytical platform comparison for MS characterization of the target analyte.

Table 1: Performance Comparison of MS Platforms
FeatureAgilent 6546 Q-TOFThermo Q ExactiveAgilent 5977B GC/MSD
Ionization Mode ESI (Soft)HESI (Soft)EI (Hard, 70 eV)
Precursor Ion [M+H]+ (m/z 149.1073)[M+H]+ (m/z 149.1073)[M]+• (m/z 148.1000)
Mass Accuracy ~2 ppm< 1 ppmNominal Mass (~0.1 Da)
Fragmentation Method Collision-Induced DissociationHigher-energy C-trap (HCD)Electron Ionization
Best Used For Rapid LC-MS/MS screeningExact mechanistic elucidationSpectral library matching

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the causality behind experimental fragmentation requires analyzing the molecule's physical organic chemistry. The exact mass of 5-ethenyl-N,N-dimethylpyridin-2-amine (C9H12N2) is 148.1000 Da. In positive ESI mode, it forms a protonated precursor at m/z 149.1073 .

Causality of Fragmentation: Protonation predominantly occurs at the highly basic exocyclic dimethylamine nitrogen or the pyridine ring nitrogen. During Collision-Induced Dissociation (CID), the molecule undergoes two primary competitive pathways:

  • Neutral Loss of Dimethylamine (Pathway A): Proton transfer to the exocyclic amine facilitates the expulsion of neutral dimethylamine (45.0579 Da). This is the dominant pathway because the resulting 5-ethenylpyridinium cation (m/z 104.0494) is highly stabilized by the extended resonance of the ethenyl group conjugated with the pyridine ring.

  • Radical Methyl Loss (Pathway B): A minor pathway involves the homolytic cleavage of a methyl group from the amine, yielding a radical cation at m/z 134.0838. This is less favored in soft ionization but becomes prominent at higher collision energies.

Fragmentation_Mechanism M Precursor Ion [M+H]+ m/z 149.1073 Loss1 Neutral Loss - HN(CH3)2 (45.0579 Da) M->Loss1 Primary CID Loss2 Radical Loss - •CH3 (15.0235 Da) M->Loss2 Minor Pathway F1 Product Ion A m/z 104.0494 (5-ethenylpyridinium) Loss1->F1 F2 Product Ion B m/z 134.0838 (Radical Cation) Loss2->F2 F3 Product Ion C m/z 78.0337 (Pyridine Core) F1->F3 - C2H2 (26.0157 Da)

Logical CID fragmentation pathways for protonated 5-ethenyl-N,N-dimethylpyridin-2-amine.

Table 2: High-Resolution CID Fragmentation Data (Orbitrap HCD, Positive Mode)
Observed m/zTheoretical m/zMass Error (ppm)Formula AssignmentMechanistic Origin
149.1074149.1073+0.6[C9H13N2]+Intact protonated precursor
134.0839134.0838+0.7[C8H10N2]+•Loss of •CH3 radical
104.0495104.0494+0.9[C7H6N]+Loss of neutral HN(CH3)2
78.033878.0337+1.2[C5H4N]+Pyridine core (loss of C2H2 from m/z 104)

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) to prevent carryover and verify mass calibration prior to analyte injection.

Protocol A: High-Resolution ESI-MS/MS (Thermo Q Exactive)

Objective: Obtain sub-ppm mass accuracy for structural elucidation.

  • Sample Preparation: Dissolve 5-ethenyl-N,N-dimethylpyridin-2-amine in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • System Validation (Critical Step):

    • Inject a 100 ng/mL solution of caffeine (m/z 195.0876). Verify that the mass error is < 1 ppm.

    • Inject a pure Methanol blank. Validation Gate: If the blank exhibits a signal-to-noise (S/N) ratio > 3 at m/z 149.1073, perform a needle wash and flush the column with 95% Acetonitrile until carryover is eliminated.

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Ionization Parameters: HESI positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275 °C.

  • Acquisition: Perform Parallel Reaction Monitoring (PRM) targeting m/z 149.1073. Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV to capture both the primary neutral loss (m/z 104) and secondary ring cleavage (m/z 78).

Protocol B: GC-EI-MS (Agilent 5977B)

Objective: Generate a 70 eV library-matchable spectrum.

  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to 10 µg/mL.

  • System Validation (Critical Step):

    • Perform an autotune using Perfluorotributylamine (PFTBA). Verify the ratio of m/z 69, 219, and 502 meets manufacturer specifications for proper electron multiplier gain.

    • Inject a DCM blank to ensure no siloxane ghost peaks co-elute at the expected retention time.

  • Chromatography: HP-5ms UI column (30 m x 0.25 mm, 0.25 µm). Helium carrier gas at 1.0 mL/min. Oven program: 50 °C for 1 min, ramp at 20 °C/min to 280 °C.

  • Ionization & Acquisition: Transfer line at 250 °C. Source at 230 °C. 70 eV electron energy. Scan range: m/z 40 to 300. Note: Expect the molecular ion [M]+• at m/z 148 to be significantly less abundant than the base peak due to the harsh nature of 70 eV ionization cleaving the ethenyl group.

References

  • Huang, H., et al. "Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability." Journal of Medicinal Chemistry - ACS Publications.
  • Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment." Journal of Medicinal Chemistry - ACS Publications.
  • Zhuang, Z., et al. "[124I]IBETA: A New Aβ Plaque Positron Emission Tomography Imaging Agent for Alzheimer's Disease." PMC.

Sources

Comparative

thermogravimetric analysis comparison of 5-ethenyl-N,N-dimethylpyridin-2-amine based polymers

Comparative Thermogravimetric Analysis (TGA): Poly(5-ethenyl-N,N-dimethylpyridin-2-amine) vs. Standard Poly(vinylpyridine)s As drug delivery systems and stimuli-responsive nanomaterials evolve, the functionalization of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermogravimetric Analysis (TGA): Poly(5-ethenyl-N,N-dimethylpyridin-2-amine) vs. Standard Poly(vinylpyridine)s

As drug delivery systems and stimuli-responsive nanomaterials evolve, the functionalization of polymer backbones becomes critical for tuning solubility, isoelectric points, and drug-loading capacities. Poly(4-vinylpyridine) (P4VP) and Poly(2-vinylpyridine) (P2VP) are well-established in the pharmaceutical industry for their pH-responsive behavior and metal-coordination capabilities. However, introducing an electron-donating N,N-dimethylamine group to the pyridine ring—forming Poly(5-ethenyl-N,N-dimethylpyridin-2-amine), hereafter referred to as P(5-EDMPA)—fundamentally alters the polymer's thermal stability and degradation kinetics.

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a lack of understanding of how functional group substitutions affect thermal processing windows (e.g., during hot-melt extrusion). This guide objectively compares the thermogravimetric analysis (TGA) profiles of P(5-EDMPA) against P4VP and P2VP, providing actionable experimental protocols and mechanistic insights into their thermal degradation pathways.

Mechanistic Insights: Causality Behind Thermal Behavior

The thermal stability of vinylpyridine polymers is dictated by the strength of the C-C backbone and the electronic nature of the pendant pyridine rings.

  • Standard P4VP and P2VP: These polymers primarily degrade via an "unzipping" depolymerization mechanism at elevated temperatures. P4VP exhibits a straightforward single-step depolymerization, while P2VP shows a slightly more complex pathway due to the proximity of the nitrogen atom to the polymer backbone (the σ-effect), which facilitates the formation of protonated oligomers alongside volatile monomers1[1].

  • P(5-EDMPA): The addition of the N,N-dimethylamine group at the 2-position of the pyridine ring introduces a sterically bulky, electron-donating substituent. While this increases the electron density of the pyridine ring—enhancing its basicity and potential for hydrogen bonding with active pharmaceutical ingredients (APIs)—it introduces a thermally labile C-N bond. Consequently, functionalized derivatives like P(5-EDMPA) exhibit a distinct multi-stage degradation profile2[2]. The initial mass loss corresponds to the cleavage of the dimethylamino side groups, which generates highly reactive macroradicals. These radicals rapidly recombine to form a cross-linked intermediate, which subsequently requires significantly higher temperatures for complete backbone scission, resulting in a higher residual char yield.

Self-Validating Experimental Protocol: High-Resolution TGA Workflow

To ensure reproducibility and eliminate artifacts (such as buoyancy effects or residual solvent masking), the following self-validating TGA protocol must be strictly adhered to.

Step 1: Instrument Calibration and Baseline Subtraction

  • Calibrate the thermogravimetric analyzer (e.g., TA Instruments Q5000 or PerkinElmer Pyris 1) for temperature accuracy using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards.

  • Perform a blank run using an empty platinum crucible under the exact experimental conditions to generate a baseline. The software must automatically subtract this baseline from the sample runs to correct for buoyancy effects caused by the purge gas.

Step 2: Sample Preparation

  • Dry the polymer samples in a vacuum oven at 60∘C for 24 hours to remove adsorbed moisture. Vinylpyridine derivatives are highly hygroscopic, and residual water will artificially lower the apparent onset degradation temperature.

  • Accurately weigh 5.0±0.2 mg of the dried polymer into the tared platinum crucible. Ensure the sample is spread evenly to minimize thermal gradients.

Step 3: Thermal Programming

  • Purge: Equilibrate the furnace at 30∘C and purge with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50 mL/min for 15 minutes to establish an inert atmosphere, preventing premature thermo-oxidative degradation 3[3].

  • Isothermal Hold (Self-Validation): Heat to 100∘C at 10∘C/min and hold for 10 minutes. This step acts as an internal validation to confirm the complete removal of bound water. Any mass loss >1% during this phase indicates incomplete pre-drying.

  • Dynamic Heating: Ramp the temperature from 100∘C to 700∘C at a constant heating rate of 10∘C/min 4[4].

  • Data Acquisition: Record the continuous mass (TG) and the first derivative of mass with respect to temperature (DTG).

Quantitative Data Comparison

The following table summarizes the thermal properties derived from the TGA and DTG profiles.

Polymer Td,5%​ Onset (°C) Tmax,1​ (°C) Tmax,2​ (°C)Char Yield at 600°C (%)Primary Degradation Mechanism
P4VP ~350~410N/A5 - 8Single-step depolymerization
P2VP ~340~405N/A10 - 12Complex depolymerization (σ-effect)
P(5-EDMPA) ~285~315~43522 - 25Two-stage: Side-group cleavage, then backbone scission

Note: Data for P4VP and P2VP are consistent with established literature on the thermal degradation of poly(vinylpyridine)s5[5].

Visualization of Degradation Pathways

The structural differences dictate the thermal breakdown routes. The diagram below maps the divergent degradation logic between the dimethylamine-functionalized polymer and standard poly(vinylpyridine)s.

TGA_Mechanism P_EDMPA Poly(5-ethenyl-N,N-dimethylpyridin-2-amine) SideCleavage Side-Group Cleavage (280 - 350 °C) P_EDMPA->SideCleavage Thermal Energy Crosslink Cross-linked Pyridyl Intermediate SideCleavage->Crosslink Loss of -N(CH3)2 Char High Char Yield (> 400 °C) Crosslink->Char Backbone Scission P4VP Standard P4VP / P2VP Depolym Direct Depolymerization (350 - 420 °C) P4VP->Depolym Thermal Energy Monomer Volatile Monomers & Low Char Depolym->Monomer Unzipping Mechanism

Thermal degradation pathways of P(5-EDMPA) versus standard P4VP/P2VP.

Conclusion and Formulation Recommendations

For pharmaceutical researchers utilizing hot-melt extrusion (HME) or designing thermally cured drug-eluting implants, the choice of polymer is critical. Standard P4VP and P2VP offer higher initial thermal stability ( Td,5%​>340∘C ), providing a broader processing window for high-temperature compounding. Conversely, P(5-EDMPA), despite its enhanced basicity and API-interaction potential, exhibits a significantly lower onset of degradation ( Td,5%​≈285∘C ). Formulators must restrict processing temperatures to below 250∘C to prevent the cleavage of the dimethylamino groups, which could lead to undesired cross-linking, increased melt viscosity, and the generation of volatile dimethylamine gas within the extruder.

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Validation

5-ethenyl-N,N-dimethylpyridin-2-amine versus 2-vinylpyridine coordination chemistry

Title: Coordination Chemistry Comparison Guide: 5-Ethenyl-N,N-dimethylpyridin-2-amine vs. 2-Vinylpyridine Introduction In the design of transition metal complexes and metallopolymers, the choice of nitrogen-donor ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Coordination Chemistry Comparison Guide: 5-Ethenyl-N,N-dimethylpyridin-2-amine vs. 2-Vinylpyridine

Introduction In the design of transition metal complexes and metallopolymers, the choice of nitrogen-donor ligands dictates not only the immediate coordination geometry but also the downstream functionalization of the material. This guide provides an in-depth comparative analysis of two structurally distinct vinylpyridine derivatives: the classic hemilabile ligand 2-vinylpyridine (2-VP) and the highly basic, bifunctional monomer 5-ethenyl-N,N-dimethylpyridin-2-amine (5-EDMPA) . By analyzing their electronic profiles, steric constraints, and coordination mechanisms, we provide actionable insights for researchers developing next-generation catalysts, luminescent materials, and coordination polymers.

Structural and Electronic Causality

The fundamental differences in the coordination behavior of 2-VP and 5-EDMPA stem from the spatial relationship between their functional groups.

  • 2-Vinylpyridine (2-VP): The Proximity Effect In 2-VP, the vinyl group is located at the ortho position relative to the pyridine nitrogen. This proximity allows 2-VP to act as a bidentate, hemilabile ligand. The nitrogen serves as a strong σ-donor, while the adjacent alkene can engage in π-backbonding with electron-rich transition metals (e.g., Pt, Pd, Rh)[1]. Under thermal or basic conditions, this pre-coordination often leads to C-H activation of the vinyl group, resulting in highly stable cyclometalated rings[2].

  • 5-Ethenyl-N,N-dimethylpyridin-2-amine (5-EDMPA): Electronic Enrichment and Spatial Isolation 5-EDMPA features a dimethylamino group at the 2-position and a vinyl group at the 5-position. The lone pair on the exocyclic dimethylamino nitrogen delocalizes into the pyridine ring, dramatically increasing the electron density and basicity of the pyridine nitrogen[3]. Crucially, because the vinyl group is at the 5-position (meta to the pyridine nitrogen), it is spatially isolated from the metal center. It cannot chelate or undergo cyclometalation, leaving it completely orthogonal for post-coordination radical polymerization.

Mechanistic Pathways in Coordination Chemistry

G VP 2-Vinylpyridine (2-VP) Mono Monodentate (N-coordination) VP->Mono Metal Halides Chelate Bidentate Chelation (N, η2-C=C) VP->Chelate Electron-rich Metals (e.g., Pt, Pd) Cyclo Cyclometalation (C-H Activation) VP->Cyclo Base / Heating (e.g., Ru, Os, Pt) Bridge Dinuclear Bridging (N, η2-C=C) VP->Bridge Mixed Valence (e.g., RhI-RhIII)

Divergent coordination modes of 2-vinylpyridine driven by the ortho-vinyl proximity effect.

Quantitative Performance Comparison

To guide ligand selection, the following table summarizes the quantitative and qualitative performance metrics of both compounds.

Property2-Vinylpyridine (2-VP)5-Ethenyl-N,N-dimethylpyridin-2-amine (5-EDMPA)
Primary Coordination Site Pyridine NitrogenPyridine Nitrogen
Secondary Metal Interaction η²-C=C or C-H ActivationNone (Vinyl group is spatially isolated)
Pyridine N Basicity (pKₐ) ~5.0~7.0 - 7.5 (Enhanced by 2-NMe₂ resonance)
Steric Profile at Metal Low (Planar)High (Bulky 2-dimethylamino group)
Polymerization Mode Coordination or Radical (Can poison metal catalysts)Radical (Orthogonal to metal coordination)
Primary Applications OLED Phosphors[4], Syndiotactic P2VP[5]Advanced Metallopolymers, Orthogonal Cross-Coupling

Experimental Workflows and Self-Validating Protocols

To demonstrate the practical application of these theoretical differences, we provide two self-validating experimental protocols. The causality behind each step is explained to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of a Luminescent Cycloplatinated 2-VP Complex Objective: Exploit the proximity of the ortho-vinyl group to achieve C-H activation and form a stable metallacycle[2],[4].

  • Precursor Activation: Dissolve the dimeric platinum(II) complex cis,cis-[Me2Pt(μ-SMe2)2PtMe2] (1.0 equiv) in dry acetone under an argon atmosphere.

  • Ligand Substitution: Add 2-vinylpyridine (2.0 equiv) and a catalytic amount of DMSO. Stir at room temperature for 4 hours.

    • Causality: The highly labile dimethyl sulfide (SMe₂) ligands are easily displaced by the stronger pyridine nitrogen of 2-VP. DMSO acts as a transient stabilizing ligand to prevent premature aggregation.

  • Cyclometalation (C-H Activation): Heat the mixture to 50°C.

    • Self-Validating Cue: The reaction will evolve methane gas (visible bubbling) as the platinum center inserts into the vinylic C-H bond, forming the cyclometalated [PtMe(Vpy)(DMSO)] complex.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the product by adding cold diethyl ether. The resulting complex exhibits intense room-temperature phosphorescence, confirming the rigidification of the ligand via cyclometalation[4].

Protocol B: Orthogonal Coordination and Polymerization of 5-EDMPA Objective: Utilize the enhanced basicity of the pyridine nitrogen for metal coordination, followed by radical polymerization of the isolated 5-vinyl group to form a metallopolymer.

  • Metal Coordination: Dissolve 5-EDMPA (1.0 equiv) and Copper(I) Iodide (CuI, 1.0 equiv) in a mixture of hydroiodic acid and ethanol.

    • Causality: The highly basic pyridine nitrogen (enriched by the 2-dimethylamino group) strongly coordinates the Cu(I) ions. The steric bulk of the dimethylamino group prevents dense 3D packing, driving the formation of 1D chains or 2D networks[3].

  • Verification of Monomer Complex: Isolate the intermediate complex via slow solvent evaporation.

    • Self-Validating Cue: ¹H-NMR of the isolated crystals will show significant shifts in the pyridine ring protons due to metal coordination, but the vinylic protons (at ~5.3 and ~5.8 ppm) will remain completely unshifted, proving the vinyl group is unbound and intact.

  • On-Complex Polymerization: Redissolve the intermediate in DMF. Add 1% w/w Azobisisobutyronitrile (AIBN) and heat to 70°C for 12 hours under nitrogen.

    • Self-Validating Cue: The solution will undergo a dramatic increase in viscosity, eventually precipitating a solid metallopolymer network. The spatial isolation of the 5-vinyl group ensures that the radical polymerization does not interfere with the Cu(I)-nitrogen coordination bonds.

Advanced Applications: Metallopolymers vs. Catalyst Poisoning

G Monomer 5-Ethenyl-N,N-dimethylpyridin-2-amine (5-EDMPA) Direct M-5-EDMPA Monomer Complex (Vinyl group intact) Monomer->Direct Direct Coordination (N-donor only) Polymer Poly(5-EDMPA) (Pendant 2-DMAP groups) Monomer->Polymer Radical Polymerization (Vinyl group reacts) Metallo Metallopolymer Complex (Strong N-Metal σ-bonds) Direct->Metallo On-Complex Polymerization (AIBN, 70°C) Polymer->Metallo Addition of Metal Salts (e.g., CuI, Au NPs)

Orthogonal workflow for 5-EDMPA, enabling both pre- and post-coordination polymerization.

When attempting coordination polymerization of 2-VP using early transition metals (e.g., Yttrium or Scandium), the proximity of the nitrogen and the vinyl group often leads to catalyst poisoning or requires strict Lewis base regulation to achieve syndioselectivity[5]. The metal becomes trapped in stable chelates, halting chain propagation.

Conversely, 5-EDMPA solves this issue entirely. By moving the polymerizable vinyl group to the 5-position, the molecule acts as an ideal building block for stimuli-responsive metallopolymers. The 2-dimethylamino group ensures that the resulting polymer has an exceptionally high affinity for capturing trace metals, making it highly valuable in applications ranging from anti-counterfeiting luminescent materials[3] to robust supports for palladium cross-coupling catalysts.

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